molecular formula C52H79N5O12 B1513781 42-(2-Tetrazolyl)rapamycin

42-(2-Tetrazolyl)rapamycin

Katalognummer: B1513781
Molekulargewicht: 966.2 g/mol
InChI-Schlüssel: IURNHYDSJVLLPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

42-(2-Tetrazolyl)rapamycin is a useful research compound. Its molecular formula is C52H79N5O12 and its molecular weight is 966.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C52H79N5O12

Molekulargewicht

966.2 g/mol

IUPAC-Name

1,18-dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3

InChI-Schlüssel

IURNHYDSJVLLPN-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of 42-(2-Tetrazolyl)rapamycin: An mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound originally discovered as an antifungal agent and later identified to have potent immunosuppressive and antiproliferative properties.[1] As a member of the rapalog class of drugs, which includes well-studied compounds like temsirolimus, everolimus, and ridaforolimus, this compound functions as a highly specific inhibitor of the mammalian target of rapamycin (mTOR).[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, drawing upon the extensive research conducted on its structural analogs. The focus will be on the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate this pathway.

The Central Role of mTOR and Its Complexes

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][4][5] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status.[6][7] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3]

  • mTORC1: This complex is sensitive to rapamycin and its analogs. It is a master regulator of protein synthesis and cell growth, responding to a wide array of environmental cues.[1][3]

  • mTORC2: Generally considered rapamycin-insensitive, although prolonged treatment can affect its assembly and function in some cell types.[3] mTORC2 is primarily involved in cell survival and cytoskeletal organization.

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action for this compound, like other rapalogs, is not a direct inhibition of the mTOR kinase domain. Instead, it follows a more nuanced allosteric inhibition model:

  • Intracellular Binding: this compound, being cell-permeable, enters the cell and binds to the intracellular protein FK506-binding protein 12 (FKBP12).[8] This binding is a prerequisite for its inhibitory activity.

  • Formation of the Inhibitory Complex: The formation of the this compound-FKBP12 complex creates a new molecular entity.[1]

  • Allosteric Inhibition of mTORC1: This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[1][9] This binding event does not directly block the ATP-binding site of the kinase. Instead, it is thought to induce a conformational change that disrupts the interaction between mTOR and its substrates, effectively inhibiting mTORC1 signaling.[9]

  • Downstream Signaling Suppression: The inhibition of mTORC1 leads to a cascade of downstream effects:

    • Inhibition of Protein Synthesis: mTORC1 normally phosphorylates and activates S6 kinase 1 (S6K1) and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] By inhibiting mTORC1, this compound prevents the phosphorylation of these key targets. This leads to the dephosphorylation and activation of 4E-BP1, which then binds to and sequesters the translation initiation factor eIF4E, ultimately suppressing the translation of mRNAs crucial for cell cycle progression and growth.[7]

    • Cell Cycle Arrest: The reduction in protein synthesis and the suppression of key cell cycle regulators result in a G1 phase cell cycle arrest.[10][11]

    • Anti-Angiogenic Effects: mTORC1 inhibition has been shown to reduce the expression of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor for genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF).[10][12] This leads to a decrease in tumor vascularization.[13]

Quantitative Data on Rapalog Activity

The following table summarizes key quantitative data for well-characterized rapalogs, providing a comparative context for the expected potency of this compound.

CompoundTargetIC50EC50 (VEGF Production)Notes
Ridaforolimus mTOR0.2 nM0.1 nMPotent, cell-permeable mTOR inhibitor.[14]
Everolimus mTORC1Sub-nanomolar to micromolar range (cell-type dependent)Not explicitly statedOrally available, selective inhibitor of mTOR.[13]
Temsirolimus mTORNot explicitly statedNot explicitly statedInhibits mTOR kinase activity.[10]

Experimental Protocols

The elucidation of the mechanism of action of mTOR inhibitors relies on a variety of established experimental protocols.

Western Blotting for Phosphoprotein Analysis
  • Objective: To assess the phosphorylation status of key downstream targets of mTORC1 (e.g., S6, 4E-BP1) as a measure of pathway inhibition.

  • Methodology:

    • Cell Culture and Treatment: Cancer cell lines (e.g., HT-1080) are cultured to a suitable confluency.[15] Cells are then treated with varying concentrations of the mTOR inhibitor (e.g., ridaforolimus) for a specified duration (e.g., 2 hours).[15]

    • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-S6, phospho-4E-BP1) and total protein levels as a loading control (e.g., GAPDH).[15]

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

In Vitro Proliferation Assays
  • Objective: To determine the effect of the mTOR inhibitor on cell growth and viability.

  • Methodology:

    • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

    • Drug Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the mTOR inhibitor.

    • Incubation: The plates are incubated for a period of time that allows for multiple cell doublings (e.g., 72 hours).[15]

    • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. The absorbance or fluorescence is proportional to the number of viable cells.

    • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

VEGF Production Assay
  • Objective: To measure the effect of the mTOR inhibitor on the secretion of Vascular Endothelial Growth Factor (VEGF), an indicator of anti-angiogenic potential.

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured and treated with the mTOR inhibitor as described for the Western blotting protocol.

    • Conditioned Media Collection: After the treatment period, the cell culture supernatant (conditioned media) is collected.

    • ELISA: The concentration of VEGF in the conditioned media is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Data Analysis: The amount of VEGF produced in treated cells is compared to that in untreated control cells.

Visualizing the Mechanism and Workflow

Signaling Pathway of mTORC1 Inhibition

mTOR_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis Promotes Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound Inhibitory Complex Inhibitory Complex This compound->Inhibitory Complex FKBP12 FKBP12 FKBP12->Inhibitory Complex Inhibitory Complex->mTORC1 Inhibits

Caption: mTORC1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing Drug Efficacy

Experimental_Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Incubation Incubation Drug Treatment->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Proliferation Assay Proliferation Assay Incubation->Proliferation Assay Western Blot Western Blot Cell Lysis->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Proliferation Assay->Data Analysis

Caption: A typical experimental workflow for evaluating an mTOR inhibitor.

Logical Relationship of the Mechanism of Action

Logical_Relationship Drug This compound Complex Drug-FKBP12 Complex Drug->Complex BindingPartner FKBP12 BindingPartner->Complex Target mTORC1 Complex->Target Binds to & Inhibits Outcome Inhibition of Downstream Signaling (Cell Growth, Proliferation) Target->Outcome Leads to

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound, as a rapamycin analog, exerts its therapeutic effects through the well-established mechanism of mTORC1 inhibition. By forming an inhibitory complex with FKBP12, it allosterically hinders the function of mTORC1, a critical node in cellular regulation. This leads to the suppression of protein synthesis, cell cycle arrest, and anti-angiogenic effects, which are the hallmarks of this class of targeted therapies. The experimental protocols and quantitative data from related compounds provide a robust framework for the continued investigation and development of this compound as a potential therapeutic agent in oncology and other diseases characterized by aberrant mTOR signaling.

References

An In-depth Technical Guide to the Synthesis of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent mTOR inhibitor, rapamycin. This document details the synthetic pathway, experimental protocols, and relevant biological context for researchers and professionals in drug development.

Introduction

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with well-established immunosuppressive and antiproliferative properties. Its mechanism of action involves the formation of a complex with the intracellular protein FKBP12, which then binds to and inhibits the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1] Modifications at the C42 hydroxyl group of rapamycin have led to the development of numerous analogs, known as "rapalogs," with altered pharmacokinetic and pharmacodynamic profiles. This compound is one such analog, where the hydroxyl group is replaced by a 2-substituted tetrazole ring. This modification can influence the molecule's polarity, metabolic stability, and interaction with its biological targets.

Synthetic Pathway

The synthesis of this compound is a two-step process commencing from rapamycin. The first step involves the activation of the C42 hydroxyl group to create a good leaving group, followed by a nucleophilic substitution with tetrazole.

The initial activation of the C42 hydroxyl group is achieved by reacting rapamycin with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base, such as 2,6-lutidine. This reaction selectively forms the highly reactive intermediate, rapamycin-42-triflate. The selectivity for the C42 position over other hydroxyl groups in the rapamycin molecule is attributed to its greater steric accessibility.

The subsequent reaction of rapamycin-42-triflate with tetrazole in the presence of a suitable base, such as N,N-diisopropylethylamine (DIEA), leads to the formation of a mixture of two isomeric products: 42-(1-Tetrazolyl)rapamycin (zotarolimus) and the desired this compound. The tetrazole anion can attack the C42 position through either the N1 or N2 nitrogen atom, resulting in the two constitutional isomers. These isomers can then be separated using chromatographic techniques.

Experimental Protocols

Step 1: Synthesis of Rapamycin-42-triflate

This procedure is based on established methods for the activation of hydroxyl groups in rapamycin analogs.

Materials:

  • Rapamycin

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve rapamycin in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine to the solution and stir for 10 minutes.

  • Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude rapamycin-42-triflate. This intermediate is typically used in the next step without further purification due to its instability.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric zotarolimus and general methods for tetrazole alkylation. The reaction yields a mixture of 42-(1-Tetrazolyl)rapamycin and this compound.

Materials:

  • Crude Rapamycin-42-triflate

  • Tetrazole

  • N,N-Diisopropylethylamine (DIEA)

  • Acetone, anhydrous

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the crude rapamycin-42-triflate in anhydrous acetone under an inert atmosphere.

  • Add tetrazole to the solution.

  • Add N,N-diisopropylethylamine (DIEA) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction time can range from 2 to 24 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting residue contains a mixture of 42-(1-Tetrazolyl)rapamycin and this compound.

Purification: Separation of Isomers

The two isomers, 42-(1-Tetrazolyl)rapamycin and this compound, can be separated by column chromatography. It has been noted that this compound is the less polar of the two isomers.

Method:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in heptane or a similar solvent system.

  • Technique: Standard flash column chromatography or more advanced techniques like cascade chromatography can be employed for efficient separation. The fractions should be monitored by TLC or HPLC to identify and isolate the desired this compound isomer.

Data Presentation

While a specific yield for the 2-tetrazolyl isomer is not widely reported, the synthesis of the related 1-tetrazolyl isomer (zotarolimus) has been documented with a yield of approximately 23%. It is expected that the reaction will produce a mixture of both isomers, and the yield of the 2-isomer will be a fraction of the total product.

Compound Formula Molecular Weight ( g/mol ) Known Yield Physical Appearance Purity
RapamycinC₅₁H₇₉NO₁₃914.17-White to off-white solid>98%
Rapamycin-42-triflateC₅₂H₇₈F₃NO₁₅S1046.23Not isolated-Used in situ
42-(1-Tetrazolyl)rapamycin (Zotarolimus)C₅₂H₇₉N₅O₁₂966.21~23%White solid>98%
This compoundC₅₂H₇₉N₅O₁₂966.21Not specifiedWhite to off-white solid95.78% (commercial sample)

Analytical Data: Specific analytical data such as melting point, ¹H NMR, and ¹³C NMR for this compound are not readily available in the public domain. However, a commercial supplier's Certificate of Analysis indicates that the ¹H NMR and LCMS data are consistent with the structure. For reference, the complete ¹H and ¹³C NMR assignments for the isomeric 42-(1-Tetrazolyl)rapamycin (zotarolimus) have been published and can be used for comparative analysis.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow rapamycin Rapamycin triflate Rapamycin-42-triflate rapamycin->triflate Tf₂O, 2,6-Lutidine DCM, -78°C mixture Mixture of Isomers (1- and 2-Tetrazolyl) triflate->mixture Tetrazole, DIEA Acetone, RT product This compound mixture->product Chromatography

Caption: Synthetic workflow for this compound.

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects cluster_inhibition Inhibition Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth Cell Growth S6K1->Cell Growth Proliferation Proliferation 4E-BP1->Proliferation inhibition Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12->Complex Complex->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and inhibition by this compound.

Mechanism of Action

This compound, like its parent compound, functions as an inhibitor of the mTOR signaling pathway. The process begins with the binding of the rapamycin analog to the intracellular protein FKBP12. This drug-protein complex then interacts with the FRB (FKBP-rapamycin binding) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these key proteins leads to the downregulation of protein synthesis and ultimately results in the arrest of the cell cycle in the G1 phase, thereby inhibiting cell growth and proliferation. This mechanism of action is central to the immunosuppressive and anticancer effects of rapamycin and its analogs.

References

An In-depth Technical Guide on 42-(2-Tetrazolyl)rapamycin as an mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent immunosuppressant and anti-proliferative agent, rapamycin. While specific public data on this particular analog is limited, it serves as a prime example of the extensive efforts to modify the C42-hydroxyl group of the rapamycin macrocycle to enhance its therapeutic properties. This document will delve into the core principles of its mechanism of action as a mammalian Target of Rapamycin (mTOR) inhibitor, situated within the broader context of C42-substituted rapamycin analogs (rapalogs). We will explore the critical mTOR signaling pathway, detail relevant experimental protocols for inhibitor characterization, and present quantitative data for related compounds to provide a framework for its potential evaluation.

Introduction to Rapamycin and C42-Modification

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus. Its primary mechanism of action involves the inhibition of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Rapamycin first forms a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[1] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1]

The structure of rapamycin features several hydroxyl groups that are amenable to chemical modification. The hydroxyl group at the C42 position has been a major focus for the development of rapamycin analogs with improved pharmacokinetic profiles, such as increased aqueous solubility and bioavailability, leading to clinically approved drugs like temsirolimus and everolimus.[3][4] this compound is a patented analog representing a modification at this key position.[5] The introduction of a tetrazole moiety is a common strategy in medicinal chemistry to serve as a bioisostere for a carboxylic acid group, potentially influencing solubility, metabolic stability, and target binding.

The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct multi-protein complexes, mTORC1 and mTORC2.[6][7] These complexes act as central integrators of environmental and intracellular cues, including growth factors, nutrients (amino acids), energy status, and oxygen levels, to control cellular processes.[2][6][8]

  • mTORC1: This complex is sensitive to rapamycin and its analogs.[1][6] It is a master regulator of cell growth, primarily by promoting protein synthesis. Key downstream effectors of mTORC1 include the S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][8] Activation of mTORC1 leads to the phosphorylation of S6K1 and 4E-BP1. Phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, allowing for cap-dependent translation to proceed.[8]

  • mTORC2: Generally considered insensitive to acute rapamycin treatment, mTORC2 regulates cell survival and cytoskeleton organization.[9][10] It phosphorylates and activates other kinases, most notably Akt at serine 473.[8]

The canonical activation pathway for mTORC1 involves upstream signaling from growth factors via the PI3K/Akt pathway. Akt can phosphorylate and inhibit the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1.[8] The inhibition of mTORC1 by the this compound-FKBP12 complex would be expected to block these downstream effects, leading to a reduction in cell proliferation and growth.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitory Complex GrowthFactors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Activates mTORC2 mTORC2 RTK->mTORC2 Activates AKT Akt PI3K->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Inhibits when unphosphorylated FKBP12 FKBP12 InhibitorComplex Rapalog-FKBP12 Complex Rapalog This compound Rapalog->FKBP12 Binds to Akt_p p-Akt (S473) mTORC2->Akt_p Phosphorylates CellSurvival Cell Survival & Cytoskeleton Akt_p->CellSurvival InhibitorComplex->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the inhibitory action of rapamycin analogs.

Quantitative Data for C42-Modified Rapamycin Analogs

CompoundTarget/AssayIC50 (nM)Cell LineReference
Rapamycin mTORC1 Kinase Assay~1-5-General Knowledge
T-Cell Proliferation~0.1-1Human T-cells[11]
Everolimus (RAD001) Cell Proliferation~0.8Breast Cancer Cells[10]
Temsirolimus (CCI-779) Cell Proliferation~1-10Various Cancer Cells[10]
Ridaforolimus (AP23573) Cell Proliferation~0.2-2Various Cancer Cells[10]

Note: IC50 values are highly dependent on the specific assay conditions, cell line, and experimental setup. The values presented are for comparative purposes.

Key Experimental Protocols

Evaluating the efficacy and mechanism of a novel mTOR inhibitor like this compound involves a series of standardized in vitro assays.

This assay directly measures the ability of a compound to inhibit the kinase activity of mTORC1.

Objective: To determine the IC50 value of the test compound against mTORC1.

Methodology:

  • Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates (e.g., from HEK293T cells) using an antibody against a core component, such as Raptor.[12] The complex is captured on protein A/G agarose beads.

  • Inhibitor Incubation: The immunoprecipitated mTORC1 is incubated with varying concentrations of this compound (or a vehicle control) for a defined period on ice.[13]

  • Kinase Reaction: The reaction is initiated by adding a kinase assay buffer containing a substrate (e.g., recombinant inactive S6K1 or 4E-BP1) and ATP.[12][14] The mixture is incubated at 30-37°C for 20-30 minutes.[12][14]

  • Reaction Termination and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then resolved by SDS-PAGE, and the phosphorylation of the substrate (e.g., p-S6K1 at Thr389) is detected by Western blotting using a phospho-specific antibody.[12][14]

  • Data Analysis: Band intensities are quantified using densitometry. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting inhibition versus compound concentration.

Kinase_Assay_Workflow Start Start: Cell Culture (e.g., HEK293T) Lysis Cell Lysis (CHAPS buffer) Start->Lysis IP Immunoprecipitation (anti-Raptor Ab + beads) Lysis->IP Wash1 Wash Beads IP->Wash1 Incubate Incubate with Inhibitor (Varying Concentrations) Wash1->Incubate AddSubstrate Add Kinase Buffer (Substrate + ATP) Incubate->AddSubstrate Reaction Kinase Reaction (30-37°C, 20-30 min) AddSubstrate->Reaction Stop Stop Reaction (Add SDS Loading Buffer) Reaction->Stop WB Western Blot Analysis (Detect p-Substrate) Stop->WB Analysis Densitometry & IC50 Calculation WB->Analysis End End Analysis->End

Caption: Workflow for a typical in vitro mTORC1 kinase assay.

This technique is used to assess the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of key downstream mTORC1 substrates.

Objective: To confirm that this compound inhibits mTORC1 signaling in intact cells.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., cancer cell lines like MCF-7 or MDA-MB-231) and allow them to adhere.[15] Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours). A vehicle-treated group serves as the negative control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17] Due to the large size of mTOR (~289 kDa), a low-percentage or gradient gel is recommended.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][17]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[1][16]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for key pathway proteins, such as phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).[1]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][17]

  • Analysis: Quantify the band intensities. The level of phosphorylated protein should be normalized to the total amount of that protein to determine the specific inhibitory effect.

These assays measure the cytostatic or cytotoxic effects of the inhibitor on cell growth.

Objective: To determine the effect of this compound on the proliferation of cancer or other relevant cell lines.

Methodology (MTT/MTS Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a period of 48-96 hours.[18]

  • Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well.[14][15] Viable, metabolically active cells will reduce the salt into a colored formazan product.

  • Incubation and Measurement: Incubate for 1-4 hours. If using MTT, a solubilization solution must be added. Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Considerations

The development of rapalogs is guided by understanding the relationship between chemical structure and biological activity.[19] For C42-substituted analogs, the goal is often to improve properties without compromising the essential binding interactions.

SAR_Logic Rapamycin Rapamycin Core C42_OH C42-OH Group Rapamycin->C42_OH Modification Chemical Modification (e.g., Tetrazole Substitution) C42_OH->Modification FKBP12_Binding Maintain FKBP12 Binding Domain Integrity Modification->FKBP12_Binding mTOR_Inhibition Preserve mTOR Inhibitory Activity Modification->mTOR_Inhibition PK_Properties Improve Pharmacokinetic Properties Modification->PK_Properties Solubility Increased Solubility PK_Properties->Solubility Bioavailability Enhanced Bioavailability PK_Properties->Bioavailability Stability Metabolic Stability PK_Properties->Stability

Caption: Logical relationship for C42-rapamycin analog development.

Key considerations for modifications at the C42 position include:

  • Steric Hindrance: The substituent should not be overly bulky to prevent steric clashes that could disrupt the conformation required for binding to the FKBP12-mTOR interface.

  • Solubility: Introducing polar or ionizable groups, such as a tetrazole, can significantly enhance aqueous solubility compared to the parent rapamycin molecule.[3][20]

  • Metabolic Stability: The modification can alter the molecule's susceptibility to metabolism by cytochrome P450 enzymes, potentially affecting its half-life.[21]

Conclusion

This compound represents a targeted chemical modification of the rapamycin scaffold designed to leverage the well-established mTOR inhibitory mechanism. While detailed characterization data for this specific molecule is not widely published, this guide provides the necessary context and experimental frameworks for its evaluation. By understanding the mTOR signaling pathway and applying robust in vitro assays, researchers can effectively characterize the potency, mechanism, and cellular effects of this and other novel C42-substituted rapamycin analogs, paving the way for the development of next-generation mTOR inhibitors.

References

An In-depth Technical Guide to the Chemical Properties of 42-(2-Tetrazolyl)rapamycin (Taltorolimus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Taltorolimus, is a semi-synthetic macrolide and a derivative of rapamycin (sirolimus). It belongs to the class of mTOR inhibitors, a group of drugs that target the mammalian target of rapamycin, a crucial kinase involved in regulating cell growth, proliferation, and survival.[1] Taltorolimus is specifically designed as a proagent compound of a rapamycin analog, indicating that it is likely metabolized in vivo to its active form.[2][3] This modification at the 42-position of the rapamycin core structure is intended to modulate its physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols relevant to its characterization, and a visualization of its mechanism of action within the mTOR signaling pathway.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
CAS Number 221877-56-1[2]
Molecular Formula C₅₂H₇₉N₅O₁₂[2]
Molecular Weight 966.21 g/mol [2]
Solubility ≥ 130 mg/mL in DMSOMedChemExpress

Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent and reliable characterization of this compound. The following sections outline methodologies for key experiments based on established practices for rapamycin and its analogs.

Determination of Aqueous Solubility

The aqueous solubility of a drug candidate is a critical parameter that affects its bioavailability. The shake-flask method is a standard approach for determining thermodynamic solubility.

Workflow for Aqueous Solubility Determination

A Add excess this compound to aqueous buffer (e.g., PBS, pH 7.4) B Equilibrate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48h A->B Incubation C Separate solid from solution (centrifugation or filtration) B->C Phase Separation D Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) C->D Analysis E Determine thermodynamic solubility D->E Calculation

Caption: Workflow for determining the aqueous solubility of this compound.

Stability Indicating Assay

A stability-indicating analytical method is essential to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. For rapamycin and its analogs, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.

Workflow for Stability Indicating HPLC Method Development

A Prepare solutions of This compound B Subject solutions to stress conditions (acidic, basic, oxidative, thermal, photolytic) A->B Degradation D Analyze stressed and unstressed samples B->D C Develop an RP-HPLC method (select column, mobile phase, flow rate, temperature) C->D E Optimize method to achieve separation of the parent peak from all degradation product peaks D->E Evaluation F Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness) E->F Finalization

Caption: Workflow for the development of a stability-indicating HPLC assay.

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's membrane permeability and overall pharmacokinetic behavior. The shake-flask method using n-octanol and water is the traditional method for LogP determination.

Workflow for LogP Determination

A Prepare a solution of This compound in pre-saturated n-octanol and pre-saturated water (or buffer) B Shake the mixture vigorously to allow for partitioning between the two phases A->B Partitioning C Allow the phases to separate (centrifugation may be required) B->C Separation D Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method C->D Quantification E Calculate LogP = log([concentration in octanol] / [concentration in aqueous phase]) D->E Calculation

Caption: Workflow for the experimental determination of the LogP value.

Mechanism of Action: mTOR Signaling Pathway

This compound, as a rapamycin analog, is a specific inhibitor of the mammalian target of rapamycin (mTOR).[3] mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Rapamycin and its analogs act by forming a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.[1] The inhibition of mTORC1 disrupts downstream signaling pathways that are critical for cell growth, proliferation, and metabolism.

Inhibition of the mTORC1 Signaling Pathway by this compound

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_drug Drug Action GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK binds PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits ProteinSynthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->ProteinSynthesis promotes _4EBP1->ProteinSynthesis inhibits Taltorolimus This compound FKBP12 FKBP12 Taltorolimus->FKBP12 binds Complex Taltorolimus-FKBP12 Complex Taltorolimus->Complex FKBP12->Complex Complex->mTORC1 inhibits

Caption: The mTORC1 signaling pathway and its inhibition by this compound.

Conclusion

This compound (Taltorolimus) is a promising rapamycin analog with potential therapeutic applications stemming from its mTOR inhibitory activity. While some fundamental chemical properties have been identified, a comprehensive characterization, particularly regarding its aqueous solubility, stability under physiological conditions, and lipophilicity, is essential for its further development. The experimental protocols and signaling pathway diagram provided in this guide offer a framework for researchers and drug development professionals to systematically investigate and understand the chemical and biological behavior of this compound. Further studies are warranted to fully elucidate its properties and unlock its therapeutic potential.

References

In-Depth Structural Analysis of 42-(2-Tetrazolyl)rapamycin (Zotarolimus): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of 42-(2-Tetrazolyl)rapamycin, a semi-synthetic derivative of rapamycin also known as Zotarolimus (ABT-578). Developed as a potent inhibitor of the mammalian target of rapamycin (mTOR), this macrolide has significant applications in the field of drug-eluting stents for the prevention of restenosis. This document details its chemical structure, synthesis, mechanism of action, and key biopharmaceutical properties, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams of its signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and analytical characterization.

Introduction

This compound, systematically named (42S)-42-Deoxy-42-(1H-tetrazol-1-yl)-rapamycin and commercially known as Zotarolimus, is a key therapeutic agent in interventional cardiology.[1] As a member of the "limus" family of drugs, its primary function is to suppress the immune response and inhibit cell proliferation, thereby preventing the re-narrowing of coronary arteries following stent implantation.[2] Structurally, it is a derivative of rapamycin where the hydroxyl group at the C-42 position is substituted with a tetrazole ring.[] This modification enhances its lipophilicity and modulates its pharmacokinetic profile.[4] This guide delves into the detailed structural analysis, synthesis, and biological evaluation of this important compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the large 31-membered macrolide ring common to rapamycin and its analogs. The key distinguishing feature is the presence of a tetrazole moiety at the 42-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-10,21-dimethoxy-3-{(1R)-2-[(1S,3R,4S)-3-methoxy-4-(1H-tetrazol-1-yl)cyclohexyl]-1-methylethyl}-6,8,12,14,20,26-hexamethyl-4,9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-heptadecahydro-3H-23,27-epoxypyrido[2,1-c][][5]oxazacyclohentriacontine-1,5,11,28,29(6H,31H)-pentone
CAS Number 221877-54-9
Molecular Formula C₅₂H₇₉N₅O₁₂[6]
Molecular Weight 966.2 g/mol [6]
Solubility Extremely low in water; freely soluble in propylene glycol, acetone, toluene, acetonitrile, ethanol, benzyl alcohol, and DMSO.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of this compound has been elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (DQCOSY, ROESY, TOCSY, HSQC, and HMBC) NMR experiments. The complete proton and carbon assignments in DMSO-d₆ have been published, providing a crucial reference for the structural verification of this compound.[5]

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
C-42 -160.2[5]
Tetrazole CH 9.68145.2[5]
C-1 -211.5[5]
C-8 -136.2[5]
C-12 -39.8[5]
Note: This table presents a selection of key assignments. For a complete list, refer to the cited literature.

Synthesis and Manufacturing

The synthesis of this compound is achieved through the semi-synthetic modification of rapamycin, which is produced via fermentation of the bacterium Streptomyces hygroscopicus. A key synthetic strategy involves a one-pot reaction to introduce the tetrazole moiety at the 42-position of the rapamycin macrocycle.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a generalized representation based on methods for synthesizing tetrazole derivatives of rapamycin.

  • Reaction Setup: Dissolve rapamycin in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen) and cool the solution to a low temperature (e.g., -30°C).

  • Activation of Hydroxyl Group: Add a hindered base, such as 2,6-lutidine, followed by the slow addition of a sulfonylating agent, like trifluoromethanesulfonic anhydride (triflic anhydride). This step converts the C-42 hydroxyl group into a good leaving group (triflate).

  • Nucleophilic Substitution: To the same reaction mixture, add 1H-tetrazole followed by a tertiary amine base, such as diisopropylethylamine (DIEA). The tetrazole acts as a nucleophile, displacing the triflate group at the C-42 position.

  • Work-up and Purification: After the reaction is complete, the mixture is typically filtered to remove salts, concentrated, and then purified using column chromatography (e.g., silica gel) with an appropriate eluent system to isolate the desired this compound product.

Synthesis_Workflow Rapamycin Rapamycin in DCM Activation Activation (2,6-Lutidine, Triflic Anhydride, -30°C) Rapamycin->Activation Intermediate C-42 Triflate Intermediate Activation->Intermediate Substitution Nucleophilic Substitution (1H-Tetrazole, DIEA) Intermediate->Substitution Purification Purification (Silica Gel Chromatography) Substitution->Purification Product This compound Purification->Product

Figure 1. One-pot synthesis workflow for this compound.

Mechanism of Action: mTOR Inhibition

Like its parent compound, this compound exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2]

The mechanism involves a multi-step process:

  • Binding to FKBP12: this compound first forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[7]

  • Inhibition of mTORC1: The resulting Zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1).[2]

  • Downstream Signaling Blockade: This binding event allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).

  • Cell Cycle Arrest: The inhibition of these downstream signaling pathways ultimately leads to a halt in the cell cycle at the G1 phase, thereby preventing cell proliferation.

mTOR_Signaling_Pathway cluster_0 Cellular Environment cluster_1 mTORC1 Complex cluster_2 Downstream Effectors cluster_3 Cellular Response Zotarolimus This compound FKBP12 FKBP12 Zotarolimus->FKBP12 Forms complex mTORC1 mTORC1 FKBP12->mTORC1 Complex binds & inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates CellCycleArrest G1 Cell Cycle Arrest (Inhibition of Proliferation) S6K1->CellCycleArrest EBP1->CellCycleArrest

Figure 2. Mechanism of mTOR inhibition by this compound.

Biological Activity and Pharmacokinetics

The biological activity of this compound is characterized by its potent binding to FKBP12 and subsequent inhibition of mTOR-mediated signaling. Its pharmacokinetic profile has been evaluated in preclinical models, demonstrating its suitability for localized drug delivery from stents.

Table 3: Biological Activity of this compound

ParameterValueAssay ConditionsReference
FKBP12 Binding IC₅₀ 2.8 nMCell-free assay[7]
mTOR Inhibition Potent inhibitor of mTORC1In vitro and in vivo models[]
Experimental Protocol: In Vitro mTOR Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on mTOR kinase.

  • Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) using a CHAPS-based buffer to maintain the integrity of the mTOR complexes. Incubate the cell lysate with an anti-Raptor antibody to specifically pull down mTORC1.

  • Kinase Reaction: Resuspend the immunoprecipitated mTORC1 complex in a kinase assay buffer. Add a recombinant substrate, such as GST-S6K1.

  • Inhibitor Treatment: Add varying concentrations of this compound (and appropriate vehicle controls) to the reaction mixtures.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 20-30 minutes).

  • Detection of Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate (e.g., phospho-S6K1 at Thr389) using Western blotting with a phospho-specific antibody.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of mTORC1 activity and calculate the IC₅₀ value.[8][9]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Studies in canine and rabbit models have been conducted to evaluate its behavior when eluted from coronary stents.

Table 4: Preclinical Pharmacokinetic Parameters of Zotarolimus-Eluting Stents

SpeciesStudy DurationKey FindingsReference
Canine 30 daysImplantation is technically feasible with an excellent safety profile and no evidence of systemic toxicity or neurotoxicity. Blood samples collected for pharmacokinetic analysis.[10][11]
Rabbit 90 daysLower arterial drug levels compared to slow-release Zotarolimus-eluting stents, which may lead to more rapid endothelial maturation.[12]

Conclusion

This compound (Zotarolimus) is a well-characterized semi-synthetic macrolide with potent mTOR inhibitory activity. Its structural features, particularly the tetrazole substitution at the 42-position, contribute to its favorable pharmacokinetic properties for localized drug delivery. The detailed structural elucidation by NMR spectroscopy provides a solid foundation for its analytical characterization. The established mechanism of action, involving the formation of a ternary complex with FKBP12 and mTORC1, explains its potent anti-proliferative effects. The outlined synthetic and bioassay protocols serve as valuable resources for researchers and drug development professionals working with this important therapeutic agent and its analogs. Further research, particularly the determination of its co-crystal structure with the FKBP12-mTOR complex, would provide even deeper insights into its molecular interactions.

References

In-Vitro Profile of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin developed for its potent antiproliferative and immunosuppressive properties. This document provides an in-depth technical overview of the in-vitro studies conducted with this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and development.

Mechanism of Action: mTORC1 Inhibition

Zotarolimus exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Similar to its parent compound, rapamycin, zotarolimus first forms a high-affinity complex with the intracellular protein FK-binding protein 12 (FKBP12). This zotarolimus-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of mTORC1 kinase activity.

The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The dephosphorylation of these substrates ultimately leads to the arrest of the cell cycle in the G1 phase, thereby halting cell proliferation. This targeted mechanism of action underpins the potent antiproliferative effects of zotarolimus observed in various in-vitro models.

mTOR_Signaling_Pathway cluster_complex Inhibitory Complex Zotarolimus This compound (Zotarolimus) FKBP12 FKBP12 Zotarolimus->FKBP12 Binds to mTORC1 mTORC1 FKBP12->mTORC1 Inhibits p70S6K p70 S6 Kinase mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellCycle Cell Cycle Arrest (G1 Phase) p70S6K->CellCycle _4EBP1->CellCycle Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation

Figure 1: Zotarolimus mTORC1 Signaling Pathway.

Quantitative In-Vitro Data

The antiproliferative and immunosuppressive activities of this compound have been quantified in a variety of in-vitro assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values obtained in these studies.

Table 1: Inhibition of Cellular Proliferation

Cell TypeAssay TypeMitogen/StimulusIC50 (nM)
Human Coronary Artery Smooth Muscle Cells (SMC)Proliferation AssayGrowth Factor-Induced0.8
Human Coronary Artery Smooth Muscle Cells (SMC)Proliferation AssayNot Specified2.9
Human Coronary Artery Endothelial Cells (EC)Proliferation AssayNot Specified2.6
Human T-CellsProliferation AssayConcanavalin A (Con A)7.0
Rat T-CellsProliferation AssayConcanavalin A (Con A)1337
Human LymphocytesMixed Lymphocyte Reaction (MLR)Allogeneic Stimulator Cells1.2
Rat LymphocytesMixed Lymphocyte Reaction (MLR)Allogeneic Stimulator Cells1465

Table 2: Target Binding Affinity

TargetAssay TypeIC50 (nM)
FKBP12Competitive Binding Assay2.8

Experimental Protocols

This section provides detailed methodologies for the key in-vitro experiments cited in this document, enabling a comprehensive understanding of the conditions under which the quantitative data were generated.

FKBP12 Competitive Binding Assay

This assay determines the affinity of a test compound for the FKBP12 protein by measuring its ability to compete with a known radiolabeled or fluorescently-labeled ligand.

Materials:

  • Recombinant human FKBP12 protein

  • Labeled ligand (e.g., [³H]FK506 or a fluorescently-labeled FKBP12 ligand)

  • Test compound (this compound)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • 96-well microplates (e.g., avidin-coated for biotinylated FKBP12)

  • Scintillation counter or fluorescence polarization plate reader

Procedure:

  • Immobilization of FKBP12 (if applicable): If using biotinylated FKBP12, pre-coat avidin-coated microplates with the protein according to the manufacturer's instructions.

  • Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) in assay buffer. Prepare a working solution of the labeled ligand at a concentration close to its Kd for FKBP12.

  • Competition Reaction:

    • To each well of the microplate, add a fixed concentration of FKBP12 and the labeled ligand.

    • Add varying concentrations of the test compound or vehicle control.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Detection:

    • For radiolabeled ligands, wash the plates to remove unbound ligand, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For fluorescently-labeled ligands, measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand as a function of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

FKBP12_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of Zotarolimus - Labeled Ligand Solution - FKBP12 Solution start->prep_reagents add_reagents Add to 96-well plate: 1. FKBP12 2. Labeled Ligand 3. Zotarolimus/Vehicle prep_reagents->add_reagents incubate Incubate to reach binding equilibrium add_reagents->incubate detect Detect Bound Ligand (Scintillation Counting or Fluorescence Polarization) incubate->detect analyze Analyze Data: - Plot % Inhibition vs. [Zotarolimus] - Calculate IC50 detect->analyze end End analyze->end Cell_Proliferation_Assay_Workflow start Start seed_cells Seed SMC or EC in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of Zotarolimus adhere->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add Proliferation Reagent (e.g., MTT, WST-1) incubate->add_reagent incubate_reagent Incubate for color development add_reagent->incubate_reagent measure Measure Absorbance/ Fluorescence incubate_reagent->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Methodological & Application

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic analog of rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] As a member of the rapalog class of drugs, this compound exerts its biological effects by targeting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival that is often dysregulated in cancer.[2][3][4] These notes provide a comprehensive overview of the application of this compound in cancer cell line research, including its mechanism of action, protocols for key in vitro experiments, and expected outcomes.

Mechanism of Action: Targeting the mTOR Signaling Pathway

This compound, like its parent compound rapamycin, functions by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[5]

mTORC1 is a central regulator of cell growth and proliferation. Its inhibition by this compound leads to the dephosphorylation of its key downstream effectors, p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1). This results in the suppression of protein synthesis and arrests the cell cycle, primarily at the G1 phase.[3][5] While mTORC2 is generally considered less sensitive to acute rapamycin treatment, prolonged exposure can also affect its assembly and signaling in some cell types.[3]

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream_mTORC1 Downstream Effects of mTORC1 cluster_downstream_mTORC2 Downstream Effects of mTORC2 Growth_Factors Growth Factors (e.g., IGF-1) PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Amino Acids mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Raptor Raptor mTORC1->Raptor mTOR mTOR mTORC1->mTOR mLST8 mLST8 mTORC1->mLST8 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 | Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition | Rictor Rictor mTORC2->Rictor mTOR_2 mTOR mTORC2->mTOR_2 mLST8_2 mLST8 mTORC2->mLST8_2 AKT_p AKT (pS473) mTORC2->AKT_p Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis 4EBP1->Protein_Synthesis | Cell_Survival Cell Survival AKT_p->Cell_Survival Rapalog This compound + FKBP12 Rapalog->mTORC1 Inhibits

Data Presentation: Anti-proliferative Activity

Table 1: Representative IC50 Values of Rapamycin and Everolimus in Various Cancer Cell Lines.

Cell LineCancer TypeRapamycin IC50 (nM)Everolimus (RAD001) IC50 (nM)
NCI-H460Non-Small Cell Lung Cancer-65.94 ± 1.35
NCI-H661Non-Small Cell Lung Cancer-23.18 ± 1.34
MCF-7Breast Cancer~1-20Data available
MDA-MB-231Breast Cancer~20,000Data available

Note: IC50 values are highly dependent on the experimental conditions, including cell density, incubation time, and the specific assay used. The data presented here are for illustrative purposes and are derived from published literature.[6][7] Researchers should determine the IC50 for this compound in their specific cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Cell_Viability_Workflow Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with This compound Seed_Cells->Treat_Cells Incubate 3. Incubate (24-72h) Treat_Cells->Incubate Add_Reagent 4. Add MTT/MTS Reagent Incubate->Add_Reagent Measure_Absorbance 5. Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_IC50 6. Calculate IC50 Measure_Absorbance->Calculate_IC50

Western Blot Analysis of mTOR Pathway Proteins

This technique is used to detect changes in the phosphorylation status of key mTOR pathway proteins.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Apoptosis_Assay_Workflow Treat_Cells 1. Treat Cells with This compound Harvest_Cells 2. Harvest Cells Treat_Cells->Harvest_Cells Stain_Cells 3. Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Flow_Cytometry 4. Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Quantify_Apoptosis 5. Quantify Apoptotic Cell Population Flow_Cytometry->Quantify_Apoptosis

Conclusion

This compound is a potent mTOR inhibitor with potential applications in cancer research. The protocols outlined in these application notes provide a framework for the in vitro characterization of its effects on cancer cell lines. By assessing its impact on cell viability, mTOR signaling, cell cycle progression, and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action. It is crucial to empirically determine the optimal concentrations and treatment times for each specific cancer cell line under investigation.

References

Application Notes and Protocols: 42-(2-Tetrazolyl)rapamycin for Immunosuppression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin, a macrolide compound with potent immunosuppressive properties. Like its parent compound, Zotarolimus functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Specifically, Zotarolimus, in complex with the intracellular protein FK-binding protein 12 (FKBP12), targets the mTOR complex 1 (mTORC1), leading to the arrest of the cell cycle in the G1 phase and subsequent inhibition of T-lymphocyte proliferation. This mechanism of action makes it a compound of significant interest for immunosuppression in various contexts, including the prevention of organ transplant rejection and in drug-eluting stents to mitigate restenosis.

These application notes provide an overview of the immunosuppressive properties of this compound, along with detailed protocols for key in vitro and in vivo assays to evaluate its efficacy.

Mechanism of Action: mTOR Signaling Pathway

Zotarolimus exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway. The binding of an antigen to the T-cell receptor (TCR) initiates a signaling cascade that activates mTORC1. Activated mTORC1 then phosphorylates downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression. By forming a complex with FKBP12, Zotarolimus allosterically inhibits mTORC1, thereby blocking this cascade and preventing T-cell proliferation and activation.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR Binds mTORC1 mTORC1 TCR->mTORC1 Activates FKBP12 FKBP12 Complex Zotarolimus-FKBP12 Complex FKBP12->Complex Zotarolimus This compound (Zotarolimus) Zotarolimus->FKBP12 Binds Zotarolimus->Complex S6K S6 Kinase (S6K) mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Cycle Progression S6K->Protein_Synthesis 4EBP1->Protein_Synthesis T_Cell_Proliferation T-Cell Proliferation Protein_Synthesis->T_Cell_Proliferation Complex->mTORC1 Inhibits

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: Comparative Immunosuppressive Activity

The following tables summarize the quantitative data on the immunosuppressive activity of this compound (Zotarolimus) in comparison to Sirolimus (Rapamycin) and Everolimus.

Table 1: In Vitro Inhibition of Cytokine Production by Human Monocytes [1]

CompoundIC50 for MCP-1 Production (nM)Effect on TNF-α ProductionEffect on IL-6 Production
This compound (Zotarolimus) 2.6 ± 0.2 No significant inhibitionNo significant inhibition
Sirolimus (Rapamycin)5.9 ± 1.9No significant inhibitionNo significant inhibition

IC50: Half maximal inhibitory concentration. MCP-1: Monocyte Chemoattractant Protein-1. TNF-α: Tumor Necrosis Factor-alpha. IL-6: Interleukin-6. Data are presented as mean ± standard error.

Table 2: In Vivo Immunosuppressive Activity in a Rat Cardiac Allograft Model

CompoundDose (mg/kg/day, i.p.)Outcome
This compound (Zotarolimus) Not explicitly stated, but showed a 4-fold reduction in potency for systemic immunosuppression compared to SirolimusReduced systemic immunosuppression
Sirolimus (Rapamycin)1.5Weak heartbeat and high degree of rejection (low dose)[2]
6.0Strong heartbeat and mild rejection (high dose)[2]

i.p.: intraperitoneal. The study comparing Zotarolimus and Sirolimus noted comparable in vitro T-cell proliferation inhibition but a 4-fold reduction in systemic immunosuppression for Zotarolimus in three different rat models, suggesting a more localized effect or faster clearance.

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of this compound on T-cell proliferation.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Data Analysis Isolate_PBMCs Isolate PBMCs from whole blood Enrich_T_Cells Enrich T-Cells (Negative Selection) Isolate_PBMCs->Enrich_T_Cells Label_T_Cells Label T-Cells with CFSE Enrich_T_Cells->Label_T_Cells Plate_Cells Plate CFSE-labeled T-Cells (1 x 10^5 cells/well) Label_T_Cells->Plate_Cells Add_Inhibitor Add serial dilutions of This compound Plate_Cells->Add_Inhibitor Stimulate_Cells Stimulate T-Cells (e.g., anti-CD3/anti-CD28) Add_Inhibitor->Stimulate_Cells Incubate Incubate for 4-5 days Stimulate_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Markers (Optional) Stain for surface markers (CD4/CD8) Harvest_Cells->Stain_Markers Acquire_Data Acquire Data on Flow Cytometer Stain_Markers->Acquire_Data Analyze_Proliferation Analyze CFSE dilution to determine proliferation Acquire_Data->Analyze_Proliferation

Caption: Workflow for the in vitro T-Cell Proliferation Assay.

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • T-cell enrichment kit (negative selection)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well round-bottom culture plates

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • This compound (Zotarolimus) stock solution in DMSO

  • Flow cytometer

Methodology:

  • T-Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using a negative selection kit according to the manufacturer's protocol.

  • CFSE Labeling: Resuspend enriched T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells three times.

  • Cell Plating and Treatment: Resuspend CFSE-labeled T-cells in complete RPMI-1640 at 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate. Prepare serial dilutions of this compound in complete RPMI-1640 and add to the wells. Include a vehicle control (DMSO).

  • T-Cell Stimulation: Add a stimulation cocktail of anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to the appropriate wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and, if desired, stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Acquire data on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

One-Way Mixed Lymphocyte Reaction (MLR)

This assay assesses the ability of this compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.

Methodology:

  • Cell Preparation:

    • Responder Cells: Isolate PBMCs from one donor as described above.

    • Stimulator Cells: Isolate PBMCs from a second, HLA-mismatched donor. Treat these cells with mitomycin C (50 µg/mL) or irradiation (e.g., 3000 rads) to prevent their proliferation.

  • Cell Culture and Treatment:

    • In a 96-well flat-bottom plate, co-culture 1 x 10^5 responder cells with 1 x 10^5 stimulator cells per well in a final volume of 200 µL of complete RPMI-1640 medium.

    • Add serial dilutions of this compound to the wells. Include appropriate controls (responder cells alone, stimulator cells alone, and an untreated co-culture).

  • Proliferation Assessment:

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

    • For the final 18-24 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter. The level of radioactivity is proportional to the extent of cell proliferation.

In Vivo Rat Cardiac Allograft Model

This protocol is a representative in vivo model to evaluate the immunosuppressive efficacy of this compound in preventing organ transplant rejection.[2]

Cardiac_Allograft_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Regimen cluster_endpoint Endpoint Analysis Donor_Prep Prepare Donor Rat (e.g., Brown-Norway) Transplantation Heterotopic Cardiac Allotransplantation Donor_Prep->Transplantation Recipient_Prep Prepare Recipient Rat (e.g., Lewis) Recipient_Prep->Transplantation Drug_Admin Administer this compound (or control) daily via i.p. injection Transplantation->Drug_Admin Monitoring Monitor graft function daily (e.g., palpation of heartbeat) Drug_Admin->Monitoring Graft_Survival Determine Median Graft Survival Time Monitoring->Graft_Survival Histopathology Histopathological analysis of explanted graft for signs of rejection Graft_Survival->Histopathology

Caption: Workflow for the in vivo Rat Cardiac Allograft Model.

Animals:

  • Donor rats (e.g., Brown-Norway)

  • Recipient rats (e.g., Lewis) - this combination represents a major histocompatibility complex (MHC) mismatch.

Methodology:

  • Surgical Procedure: Perform a heterotopic cardiac allotransplantation, where the donor heart is transplanted into the abdomen of the recipient rat with anastomosis of the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.

  • Treatment:

    • Divide recipient rats into treatment groups: vehicle control, this compound (at various doses), and positive controls (e.g., Sirolimus, Everolimus).

    • Administer the assigned treatment daily via intraperitoneal (i.p.) injection, starting on the day of transplantation.

  • Monitoring:

    • Monitor the viability of the transplanted heart daily by palpation of the abdomen for a heartbeat.

    • The day of cessation of a palpable heartbeat is considered the day of graft rejection.

  • Endpoint:

    • The primary endpoint is the median survival time (MST) of the cardiac allograft.

    • Upon rejection, the graft can be explanted for histopathological analysis to grade the severity of rejection.

Conclusion

This compound (Zotarolimus) is a potent mTOR inhibitor with significant immunosuppressive activity. The provided data and protocols offer a framework for researchers to further investigate its properties and potential applications in immunosuppressive therapies. The comparative data suggests that while its in vitro potency on immune cells is comparable to Sirolimus, its in vivo systemic effects may be reduced, which could be advantageous in certain therapeutic settings. The detailed experimental protocols provide a starting point for the consistent and reliable evaluation of this and other rapamycin analogs.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the solubilization and use of 42-(2-Tetrazolyl)rapamycin, also known as Temsirolimus, for in-vitro experimental assays. Temsirolimus is a specific inhibitor of the mammalian target of rapamycin (mTOR) and is widely utilized in cancer research and other studies involving cellular growth, proliferation, and metabolism.[1][2][3] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document outlines the recommended solvents, preparation of stock solutions, and general guidelines for its application in cell-based assays. Additionally, it includes a summary of the mTOR signaling pathway targeted by this compound.

Solubility and Stock Solution Preparation

Successful in-vitro studies hinge on the correct preparation of the compound. Temsirolimus is insoluble in water but soluble in organic solvents.[3]

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): The most common and highly recommended solvent for preparing stock solutions of Temsirolimus for in-vitro use.[2][4] It is soluble in DMSO at concentrations greater than or equal to 130 mg/mL.[2][4] For optimal results, it is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic, and water content can significantly impact solubility.[2][4]

  • Ethanol: Temsirolimus is also soluble in ethanol.[3]

Quantitative Solubility Data:

SolventSolubilityNotes
DMSO≥ 130 mg/mL (134.55 mM)[2][4]Use newly opened, anhydrous DMSO.[2][4]
EthanolSoluble (exact concentration not specified)[3]A viable alternative to DMSO.
WaterInsoluble[3]Do not attempt to dissolve directly in aqueous solutions.[5]

Experimental Protocol: Preparation of Temsirolimus for In-Vitro Assays

This protocol describes the steps to prepare a Temsirolimus stock solution and subsequent working solutions for treating cells in culture.

Materials:

  • This compound (Temsirolimus) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

Procedure:

2.1. Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing the Compound: Accurately weigh the desired amount of Temsirolimus powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 0.971 mg of Temsirolimus (Molecular Weight: 971.2 g/mol ).

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Temsirolimus powder. To continue the example, add 100 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the Temsirolimus is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C for long-term stability.[6] A stock solution stored at -20°C should be used within one month, while storage at -80°C extends the stability to six months.[6]

2.2. Preparation of Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation of the compound, it is recommended to add the cell culture medium to the Temsirolimus-DMSO solution, rather than the other way around.[7]

    • Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity to the cells.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow Diagram:

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Temsirolimus Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume for 10 mM dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw serial_dilute Perform Serial Dilutions in Culture Medium thaw->serial_dilute Add medium to drug treat_cells Treat Cells serial_dilute->treat_cells Final DMSO ≤ 0.1%

Caption: Workflow for preparing Temsirolimus solutions.

Mechanism of Action: mTOR Signaling Pathway

Temsirolimus functions as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[9][11] Temsirolimus, similar to its parent compound rapamycin, primarily inhibits the activity of mTORC1.[12]

The inhibition of mTORC1 by Temsirolimus leads to the dephosphorylation of its downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[10] This results in the suppression of protein synthesis and arrests the cell cycle, thereby inhibiting cell growth and proliferation.[9]

mTOR Signaling Pathway Diagram:

mTOR_Pathway GrowthFactors Growth Factors / Nutrients PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Temsirolimus This compound (Temsirolimus) Temsirolimus->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis

Caption: Simplified mTOR signaling pathway and Temsirolimus inhibition.

In-Vitro Assay Considerations

When using Temsirolimus in in-vitro assays, it is important to consider the following:

  • Cell Line Sensitivity: The effective concentration of Temsirolimus can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for the specific cell line being investigated.

  • Incubation Time: The duration of treatment with Temsirolimus will depend on the specific assay and the biological question being addressed. Incubation times can range from a few hours to several days.[13][14]

  • Assay Type: Temsirolimus can be used in a variety of in-vitro assays, including:

    • Proliferation assays: (e.g., MTS, XTT) to measure the effect on cell viability.[8][13]

    • Western blotting: to analyze the phosphorylation status of mTOR pathway proteins (e.g., p-mTOR, p-S6K, p-4E-BP1).[14]

    • Apoptosis assays: (e.g., Annexin V staining) to assess programmed cell death.[15]

    • Autophagy assays: to investigate the induction of autophagy.[15]

    • Migration and invasion assays: to study the effect on cell motility.

By following these guidelines and protocols, researchers can effectively utilize this compound in their in-vitro studies to investigate the mTOR signaling pathway and its role in various biological processes.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Torkinib) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 42-(2-Tetrazolyl)rapamycin, commonly known as Torkinib (or PP242), is a selective, ATP-competitive inhibitor of the mTOR kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), distinguishing it from rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1. This dual inhibitory action allows for a more complete blockade of the PI3K/Akt/mTOR signaling pathway, making Torkinib a valuable tool for preclinical research in various disease models, particularly in oncology. These application notes provide a summary of reported dosages and experimental protocols for the use of Torkinib in animal studies to guide researchers in their experimental design.

Quantitative Data Summary

The following table summarizes the reported dosages of Torkinib used in various preclinical animal models. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, tumor type, and administration route.

Animal ModelDisease/ConditionDosageAdministration RouteVehicle/FormulationKey Findings
Mouse (p190 model)Leukemia30 and 60 mg/kgOral (gavage)Not specifiedDose-dependent reduction in leukemic burden; significant delay in the onset of leukemia.[1]
Mouse (Balb/c)Leukemia (p190-transformed)~60 mg/kg/dayOral (gavage)Not specifiedPotently delayed leukemia onset and induced regression.[2]
Mouse (NSG)Human Ph+ Leukemia~60 mg/kg/dayOral (gavage)PEG400 or 5% NMP, 15% PVP, 80% waterPotent inhibition of the growth of 8226 cells.[2][3]
Mouse (C57BL/6)Pharmacodynamic Study0.4 mg (single dose)Intraperitoneal (IP)20% DMSO, 40% PEG-400, and 40% salineComplete inhibition of Akt phosphorylation in fat and liver.[1]

Experimental Protocols

Protocol for Oral Administration in a Leukemia Mouse Model

This protocol is based on studies investigating the efficacy of Torkinib in murine leukemia models.[1][2]

a. Materials:

  • Torkinib (PP242) powder

  • Vehicle for oral administration (e.g., 5% NMP, 15% PVP, 80% water; or a commercially available vehicle like PEG400)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Animal balance

b. Procedure:

  • Animal Model: Utilize an appropriate leukemia mouse model, such as syngeneic Balb/c mice transplanted with p190-transformed bone marrow cells.

  • Drug Preparation:

    • On each day of dosing, prepare a fresh solution of Torkinib in the chosen vehicle.

    • For a 60 mg/kg dose in a 20g mouse, you would need 1.2 mg of Torkinib. If the dosing volume is 100 µL, the required concentration is 12 mg/mL.

    • Sonication may be required to fully dissolve the compound.[1]

  • Dosing:

    • Weigh each mouse to calculate the precise volume of the drug solution to be administered.

    • Administer the calculated volume of Torkinib solution or vehicle control once daily via oral gavage.

    • Monitor animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Efficacy Assessment:

    • Monitor disease progression through methods such as bioluminescence imaging (if using luciferase-tagged cells), flow cytometry of peripheral blood or bone marrow, and spleen weight at the study endpoint.

    • For survival studies, monitor animals until they reach predefined humane endpoints.

Protocol for Intraperitoneal Administration for Pharmacodynamic Studies

This protocol is designed to assess the acute effects of Torkinib on downstream signaling pathways.[1]

a. Materials:

  • Torkinib (PP242) powder

  • Vehicle for IP injection (e.g., 20% DMSO, 40% PEG-400, 40% saline)

  • Insulin solution (if investigating insulin signaling)

  • Syringes (1 mL) with needles (25-27 gauge)

  • Tissue harvesting tools

  • Liquid nitrogen

b. Procedure:

  • Animal Model: Use appropriate mouse strains, such as C57BL/6, and fast them overnight prior to the experiment.[1]

  • Drug Preparation:

    • Prepare a solution of Torkinib in the vehicle. For a single 0.4 mg dose, dissolve the required amount in 100 µL of the vehicle.

  • Dosing:

    • Administer a single dose of Torkinib solution or vehicle control via intraperitoneal injection.

  • Pharmacodynamic Assessment:

    • At a specified time point post-injection (e.g., 10 minutes), tissues of interest (e.g., liver, fat, skeletal muscle) are harvested.[1]

    • For studies involving insulin signaling, insulin may be injected IP shortly after Torkinib administration.[1]

    • Immediately snap-freeze the harvested tissues in liquid nitrogen and store them at -80°C.

  • Analysis:

    • Prepare tissue lysates and perform Western blot analysis to assess the phosphorylation status of key signaling proteins such as Akt (at Ser473 and Thr308), S6, and 4E-BP1.[1]

Visualizations

Signaling Pathway Diagram

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC mTORC2 mTORC2 mTORC2->Akt Ser473 Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Torkinib Torkinib (this compound) Torkinib->mTORC2 Torkinib->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with Torkinib inhibition points.

Experimental Workflow Diagram

Torkinib_Animal_Study_Workflow start Start: Experimental Design animal_model Select Animal Model (e.g., Xenograft, Syngeneic) start->animal_model group_allocation Randomly Allocate Animals to Treatment Groups (Vehicle, Torkinib Doses) animal_model->group_allocation drug_prep Prepare Torkinib Formulation group_allocation->drug_prep dosing Administer Treatment (Oral, IP) drug_prep->dosing monitoring Monitor Animal Health (Weight, Clinical Signs) dosing->monitoring efficacy Assess Efficacy (Tumor Volume, Biomarkers) monitoring->efficacy endpoint Endpoint Reached (Pre-defined criteria) efficacy->endpoint endpoint->dosing No harvest Harvest Tissues for Pharmacodynamic/Histological Analysis endpoint->harvest Yes analysis Data Analysis and Interpretation harvest->analysis end End of Study analysis->end

Caption: General workflow for a preclinical animal study using Torkinib.

References

Application of 42-(2-Tetrazolyl)rapamycin in Aging Research: A Guide for Scientists and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and death. A key molecular pathway implicated in the aging process is the mechanistic target of rapamycin (mTOR) signaling pathway. Inhibition of mTOR has been robustly demonstrated to extend lifespan and improve healthspan across a wide range of model organisms, from yeast to mammals. Rapamycin, the first discovered mTOR inhibitor, and its analogs (rapalogs) are at the forefront of geroscience research.[1][2][3] 42-(2-Tetrazolyl)rapamycin is a synthetic analog of rapamycin, designed to modulate the activity of the mTOR pathway. While direct studies on the effect of this compound on aging are not yet widely published, its structural similarity to rapamycin suggests it functions as an mTOR inhibitor and holds potential as a geroprotective agent.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the role of this compound in aging research. The information is based on established methodologies for studying rapamycin and other rapalogs in the context of aging.

Mechanism of Action: Targeting the mTOR Signaling Pathway

This compound, like other rapalogs, is expected to exert its effects primarily through the inhibition of the mTOR protein kinase, specifically the mTOR Complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, growth factors, and cellular energy status.[4][5]

The canonical mechanism of action involves the formation of a complex between the rapalog and the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1 activity. This inhibition results in the dephosphorylation of key downstream effectors, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which in turn suppresses protein synthesis and promotes cellular processes associated with longevity, such as autophagy.[6]

mTOR_Signaling_Pathway cluster_downstream Downstream Effects Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 GrowthFactors Growth Factors (Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC TSC Complex Akt->TSC Rheb Rheb TSC->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Rapalog This compound Rapalog->mTORC1

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of this compound.

Quantitative Data from Rapamycin and Rapalog Studies

The following tables summarize key quantitative findings from studies on rapamycin and its analogs in mice, which can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Effects of Rapamycin on Lifespan in Mice

Mouse StrainSexAge at Start of TreatmentRapamycin DoseMedian Lifespan Extension (%)Maximum Lifespan Extension (%)Reference
UM-HET3Male20 months14 ppm in diet916[6]
UM-HET3Female20 months14 ppm in diet1413[6]
UM-HET3Male9 months42 ppm in diet23-[7]
UM-HET3Female9 months42 ppm in diet26-[7]
C57BL/6JFemale20 months42 ppm in diet (intermittent)15-[8]

Table 2: Effects of Rapamycin on Healthspan Parameters in Aged Mice

ParameterMouse StrainAgeTreatment DetailsObserved EffectReference
Spontaneous TumorigenesisHER-2/neu (cancer-prone)-1.5 mg/kg, 3x/week (intermittent)Delayed tumor formation[9]
Cardiac FunctionC57BL/6J22-24 months14 ppm in dietAttenuated age-related cardiac hypertrophy and diastolic dysfunction[10]
Cognitive FunctionC57BL/6J18 months2.24 mg/kg/day in dietImproved performance in Morris water maze[10]
Immune FunctionC57BL/6J24 months6-week treatmentRejuvenated hematopoietic stem cells and improved vaccine response[11]
Physical PerformanceC57BL/6J25 months1 year of treatmentIncreased exploratory activity[12]

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of rapalogs on aging in mice and can be tailored for use with this compound.

Protocol 1: Mouse Lifespan and Healthspan Study

This protocol outlines a longitudinal study to assess the effects of this compound on the lifespan and key healthspan parameters in mice.

Lifespan_Study_Workflow Acclimatization 1. Animal Acclimatization (e.g., C57BL/6J mice, 18 months old) Randomization 2. Randomization (Control vs. Treatment groups) Acclimatization->Randomization Treatment 3. Treatment Administration (e.g., this compound in diet) Randomization->Treatment Monitoring 4. Lifespan and Healthspan Monitoring (Daily checks, weekly body weight, etc.) Treatment->Monitoring Healthspan 5. Periodic Healthspan Assessments (e.g., every 3 months) Monitoring->Healthspan DataAnalysis 6. Data Analysis (Survival curves, statistical analysis of healthspan data) Monitoring->DataAnalysis Healthspan->DataAnalysis

Figure 2: Experimental workflow for a mouse lifespan and healthspan study.

1. Animal Model and Housing:

  • Strain: C57BL/6J or genetically heterogeneous UM-HET3 mice are commonly used.[13]

  • Age: Start treatment in middle-aged or old mice (e.g., 18-20 months) to model a late-life intervention.[6]

  • Housing: House mice in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.

2. Treatment Groups and Administration:

  • Control Group: Receives the vehicle (e.g., control diet).

  • Treatment Group(s): Receive this compound at one or more doses. The dose can be extrapolated from effective doses of rapamycin (e.g., 14 or 42 ppm in the diet).[7][12]

  • Administration: Oral administration in the diet is a common and non-invasive method. Encapsulation of the compound can improve stability and bioavailability.

3. Lifespan Assessment:

  • Monitor mice daily for health status and record the date of death for each animal.

  • Construct Kaplan-Meier survival curves to compare the lifespan of control and treatment groups.

  • Perform statistical analysis (e.g., log-rank test) to determine the significance of any lifespan extension.

4. Healthspan Assessment:

  • Conduct a battery of non-invasive tests at regular intervals (e.g., every 3 months) to assess various aspects of healthspan.[14][15][16][17][18][19][20][21][22]

    • Frailty Index: Assess a range of physical characteristics to calculate a frailty score.[22]

    • Metabolic Health: Perform glucose and insulin tolerance tests.

    • Neuromuscular Function: Use grip strength and rotarod tests.

    • Cognitive Function: Employ tests such as the novel object recognition or Morris water maze.

    • Cardiac Function: Use echocardiography to assess heart structure and function.

Protocol 2: Western Blot Analysis of mTOR Pathway Activation

This protocol describes how to assess the in vivo efficacy of this compound in inhibiting the mTOR pathway in mouse tissues.[4][5][23][24][25]

1. Tissue Collection and Lysate Preparation:

  • Treat mice with this compound for a specified period (e.g., 2 weeks).

  • Euthanize mice and rapidly dissect tissues of interest (e.g., liver, muscle, brain).

  • Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Homogenize frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

2. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies for the mTOR pathway include:

    • Phospho-S6 Ribosomal Protein (Ser240/244) - a downstream target of S6K1 and a reliable marker of mTORC1 activity.

    • Total S6 Ribosomal Protein

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • A loading control (e.g., β-actin or GAPDH)

  • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein to the total protein and/or the loading control.

  • Compare the levels of mTORC1 activity between control and this compound-treated groups.

Conclusion

While specific aging-related data for this compound is currently limited, its classification as a rapalog provides a strong rationale for its investigation as a potential geroprotective agent. The application notes and protocols provided herein, based on extensive research with rapamycin and other analogs, offer a robust framework for researchers to explore the efficacy of this compound in modulating the aging process. Rigorous preclinical studies using standardized protocols are essential to determine its potential for extending healthspan and lifespan.

References

Application Notes and Protocols: Measuring mTOR Inhibition by 42-(2-Tetrazolyl)rapamycin (Torkinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention.[2][3] 42-(2-Tetrazolyl)rapamycin, also known as Torkinib (PP242), is a potent, selective, and ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[4][5][6] This characteristic distinguishes it from rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[7][8] These application notes provide detailed protocols for assessing the inhibitory activity of Torkinib on the mTOR signaling pathway.

Mechanism of Action

Torkinib exerts its inhibitory effect by competing with ATP for the binding site in the mTOR kinase domain.[4][5] This dual inhibition of both mTORC1 and mTORC2 leads to the blockade of downstream signaling pathways that control protein synthesis, cell cycle progression, and cell survival.[7][9] The inhibition of mTORC1 is typically measured by the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][10] Inhibition of mTORC2 is primarily assessed by the reduced phosphorylation of Akt at Serine 473.[1][11]

Quantitative Data Summary

The inhibitory potency of this compound (Torkinib, PP242) has been characterized in various assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of Torkinib [4][5][6]

TargetIC50 (nM)
mTOR8
mTORC130
mTORC258
PI3Kδ102
PI3Kγ1270
PI3Kα1960
PI3Kβ2200
DNA-PK408

Table 2: Anti-proliferative Activity of Torkinib in Cancer Cell Lines [5][6]

Cell LineCancer TypeGI50 (nM)
BT549Breast Cancer12
PC3Prostate Cancer190
SKOV3Ovarian Cancer490
U87Glioblastoma1570
786-ORenal Cancer2130

Signaling Pathway and Experimental Workflow

To visualize the points of intervention and the experimental approaches, the following diagrams are provided.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 p-Thr389 FourEBP1 4E-BP1 mTORC1->FourEBP1 p-Thr37/46 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis mTORC2->AKT p-Ser473 Actin Actin Cytoskeleton mTORC2->Actin Torkinib This compound (Torkinib) Torkinib->mTORC1 Torkinib->mTORC2

Caption: mTOR Signaling Pathway and Torkinib's Points of Inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., BT549, PC3) start->cell_culture treatment Treat with Torkinib (Dose-Response) cell_culture->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays cell_based_assays Cell-Based Assays treatment->cell_based_assays kinase_assay In Vitro Kinase Assay (IC50 Determination) biochemical_assays->kinase_assay western_blot Western Blot (p-S6K, p-4E-BP1, p-Akt) biochemical_assays->western_blot viability_assay Cell Viability Assay (e.g., MTS, Resazurin) cell_based_assays->viability_assay data_analysis Data Analysis and Interpretation kinase_assay->data_analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Assessing Torkinib Activity.

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is designed to determine the IC50 value of Torkinib against recombinant mTOR in a cell-free system.[6]

Materials:

  • Recombinant active mTOR enzyme

  • Torkinib (PP242)

  • ATP, [γ-³²P]ATP

  • Substrate (e.g., recombinant PHAS-1/4E-BP1)[6]

  • Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • P81 phosphocellulose paper

  • 0.42% Phosphoric acid

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of Torkinib in DMSO, then dilute further in kinase assay buffer.

  • In a microcentrifuge tube or 96-well plate, combine the recombinant mTOR enzyme, the substrate protein, and the diluted Torkinib or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for mTOR.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).[12]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.42% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the papers and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Calculate the percentage of mTOR inhibition for each Torkinib concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of mTORC1 and mTORC2 Substrate Phosphorylation

This protocol details the immunodetection of key phosphorylated downstream targets of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt) in cell lysates.[5][13]

Materials:

  • Cell line of interest (e.g., BT549)

  • Torkinib (PP242)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Total Akt

    • Loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of Torkinib (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2-24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in supplemented lysis buffer.[13] Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.[13][14]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the dose-dependent effect of Torkinib on mTOR signaling.

Cell Viability/Proliferation Assay

This protocol measures the effect of Torkinib on the viability and proliferation of cancer cells. The resazurin (AlamarBlue) assay is described here as an example.[6]

Materials:

  • Cell line of interest

  • Torkinib (PP242)

  • 96-well cell culture plates

  • Resazurin sodium salt solution

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Torkinib (e.g., ranging from low nM to µM concentrations). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period, typically 72 hours, in a cell culture incubator.[6]

  • Assay: Add resazurin solution to each well and incubate for an additional 2-4 hours, or until a color change is observed.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data on a dose-response curve.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound (Torkinib) on the mTOR pathway. By employing a combination of in vitro kinase assays, Western blotting to probe downstream signaling, and cell-based proliferation assays, a thorough characterization of Torkinib's potent and dual mTORC1/mTORC2 inhibitory profile can be achieved. These methods are essential for the preclinical evaluation and further development of this and other mTOR-targeting compounds.

References

Application Notes and Protocols: 42-(2-Tetrazolyl)rapamycin (Torkinib) in Combination with Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Torkinib (PP242), is a selective and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike rapamycin and its analogs (rapalogs), which allosterically inhibit mTOR Complex 1 (mTORC1), Torkinib targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[1][2] This dual inhibition results in a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3]

Inhibition of mTOR can, however, lead to feedback activation of other signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which can be a mechanism of resistance.[4][5] This has prompted investigations into combining Torkinib and other dual mTORC1/mTORC2 inhibitors, such as AZD8055, with inhibitors of other kinases to achieve synergistic anti-cancer effects. This document provides detailed application notes and experimental protocols for studying the combination of Torkinib with other kinase inhibitors, particularly MEK inhibitors.

Mechanism of Action and Rationale for Combination Therapy

Torkinib binds to the ATP-binding site in the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates.[1] Inhibition of mTORC1 disrupts protein synthesis by inhibiting p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] Inhibition of mTORC2 blocks the phosphorylation and full activation of Akt at serine 473, a key event in cell survival signaling.[3]

However, the inhibition of mTORC1 can relieve a negative feedback loop on the MAPK pathway, leading to its activation and promoting cell survival.[4][5] Combining an mTOR inhibitor like Torkinib with a MEK inhibitor, which blocks the MAPK pathway, can therefore result in a synergistic anti-tumor effect by simultaneously targeting two critical cancer signaling cascades.[4][6]

Data Presentation: In Vitro Efficacy of Torkinib and Combination Therapies

The following tables summarize the in vitro activity of Torkinib (PP242) and its combination with other kinase inhibitors in various cancer cell lines.

Table 1: Single Agent In Vitro Activity of Torkinib (PP242)

Cell LineCancer TypeIC50 / GI50Reference
p190-transformed murine BMLeukemia12 nM (GI50)[3]
SUP-B15Leukemia90 nM (GI50)[3]
K562Leukemia85 nM (GI50)[3]
SKOV3Ovarian Cancer0.49 µM (GI50)[3]
PC3Prostate Cancer0.19 µM (GI50)[3]
786-ORenal Cancer2.13 µM (GI50)[3]
U87Glioblastoma1.57 µM (GI50)[3]

Table 2: Synergistic Effects of mTOR and MEK Inhibitor Combinations in Cancer Cell Lines

mTOR InhibitorMEK InhibitorCancer TypeCell LinesObserved EffectReference
PP242 (Torkinib)U0126Multiple Myeloma8226, MM1.SSynergistic apoptosis[4]
AZD8055TrametinibOvarian CancerIGROV1-R10, OVCAR3, SKOV3Synergistic apoptosis[7][8]
AZD8055PD0325901Neurofibromatosis Type 188-14, 96-2Synergistic inhibition of proliferation[6]
SapanisertibTrametinibGlioblastomaVarious neurosphere linesSynergistic antiproliferative effect[9]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for Combination Studies

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic or cytostatic effects of Torkinib in combination with a MEK inhibitor.[10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Torkinib (PP242)

  • MEK inhibitor (e.g., Trametinib, Selumetinib)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of Torkinib and the MEK inhibitor in DMSO. Create a dose-response matrix of the two drugs by serial dilution in culture medium.

  • Treatment: Remove the overnight culture medium and add 100 µL of medium containing the single agents or their combinations to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination.

Protocol 2: Analysis of Drug Synergy using the Chou-Talalay Method

The Combination Index (CI) method developed by Chou and Talalay is a widely used method to quantify drug synergy.[14][15][16][17]

Procedure:

  • Data Input: Use the dose-response data obtained from Protocol 1.

  • Software Analysis: Utilize software such as CompuSyn or similar programs to calculate the CI values.

  • Interpretation:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the phosphorylation status of key proteins in the mTOR and MAPK pathways following treatment with Torkinib and a MEK inhibitor.[18][19][20][21][22]

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-mTOR, mTOR, p-Akt, Akt, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: In Vivo Xenograft Model for Combination Therapy

This protocol provides a general framework for evaluating the in vivo efficacy of Torkinib in combination with a MEK inhibitor using a subcutaneous xenograft model.[1][3]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Torkinib (PP242)

  • MEK inhibitor

  • Vehicle for drug formulation

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (Vehicle, Torkinib alone, MEK inhibitor alone, Combination).

  • Drug Administration: Administer the drugs at the predetermined doses and schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe mice for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S473 mTORC1->RTK Negative Feedback p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Torkinib Torkinib (this compound) Torkinib->mTORC2 Torkinib->mTORC1 MEKi MEK Inhibitor MEKi->MEK

Caption: PI3K/Akt/mTOR and MAPK signaling pathways and points of inhibition.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (Cancer Cell Line) treatment Treatment (Torkinib +/- MEK Inhibitor) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot (Signaling Pathway Analysis) treatment->western_blot synergy_analysis Synergy Analysis (Chou-Talalay) viability_assay->synergy_analysis xenograft Xenograft Model Establishment synergy_analysis->xenograft Guide In Vivo Study Design treatment_animal In Vivo Treatment xenograft->treatment_animal monitoring Tumor Growth & Toxicity Monitoring treatment_animal->monitoring endpoint_analysis Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint_analysis

Caption: Experimental workflow for combination therapy studies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound that is a well-established and specific inhibitor of the mammalian target of rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] It forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream signaling pathways.[2][4] Rapamycin and its analogs, including this compound, primarily inhibit mTORC1 by forming a complex with the intracellular receptor FKBP12.[2] This inhibition disrupts downstream signaling, leading to the modulation of various cellular processes such as cell cycle progression, apoptosis, and autophagy.[5][6][7][8] Consequently, this compound is a valuable tool for studying mTOR signaling and holds potential as a therapeutic agent in diseases characterized by aberrant mTOR activation, such as cancer.[9][10]

Flow cytometry is a powerful technique for the single-cell analysis of these cellular processes. It allows for the rapid, quantitative measurement of multiple parameters in a heterogeneous cell population, providing valuable insights into the mechanism of action of compounds like this compound. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on the cell cycle, apoptosis, and autophagy.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with an mTOR inhibitor like this compound. The data is hypothetical and serves as an example of how to present experimental results. Researchers should generate their own data based on their specific cell lines and experimental conditions.

Table 1: Cell Cycle Analysis of Cells Treated with this compound

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55 ± 4.230 ± 3.515 ± 2.1
10 nM this compound65 ± 5.120 ± 2.815 ± 1.9
50 nM this compound75 ± 6.315 ± 2.210 ± 1.5
100 nM this compound85 ± 7.010 ± 1.85 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Analysis of Cells Treated with this compound using Annexin V/PI Staining

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control95 ± 2.52 ± 0.51.5 ± 0.41.5 ± 0.3
10 nM this compound88 ± 3.15 ± 1.14 ± 0.93 ± 0.6
50 nM this compound75 ± 4.512 ± 2.38 ± 1.55 ± 1.0
100 nM this compound60 ± 5.225 ± 3.810 ± 1.85 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Autophagy Analysis of Cells Treated with this compound

Treatment GroupAutophagic Cells (%) (Increased Autophagy Probe Fluorescence)
Vehicle Control5 ± 1.2
10 nM this compound15 ± 2.8
50 nM this compound30 ± 4.1
100 nM this compound50 ± 5.5

Data are presented as mean ± standard deviation from three independent experiments. The specific autophagy probe and method will influence the results.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC1 mTORC1 Raptor Raptor mTOR mTOR mLST8_1 mLST8 Autophagy Autophagy mTORC1->Autophagy Inhibition S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 Rictor Rictor mSIN1 mSIN1 mLST8_2 mLST8 Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Akt Akt mTORC2->Akt Protein Synthesis Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Survival Cell Survival This compound This compound FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 Inhibition PI3K->Akt Akt->mTORC1 Akt->mTORC2 Akt->Cell Survival S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell Culture Cell Culture Drug Treatment Treat with this compound (Varying concentrations and times) Cell Culture->Drug Treatment Cell Harvesting Cell Harvesting Drug Treatment->Cell Harvesting Fixation/Permeabilization Fixation/Permeabilization Cell Harvesting->Fixation/Permeabilization Staining with Fluorescent Probes e.g., PI, Annexin V, Autophagy Dye Fixation/Permeabilization->Staining with Fluorescent Probes Flow Cytometer Acquisition Flow Cytometer Acquisition Staining with Fluorescent Probes->Flow Cytometer Acquisition Data Analysis Gating and Quantification Flow Cytometer Acquisition->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

References

Application Notes: Western Blot Analysis of p-S6K Inhibition by 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection and semi-quantification of phosphorylated p70 S6 Kinase (p-S6K) at Threonine 389 (Thr389) in cell lysates following treatment with 42-(2-Tetrazolyl)rapamycin, a potent mTOR kinase inhibitor. This compound, as a second-generation mTOR inhibitor, is expected to effectively block the phosphorylation of S6K, a key downstream effector in the mTORC1 signaling pathway.

Introduction

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival.[1] mTOR functions within two distinct complexes, mTORC1 and mTORC2. The mTORC1 complex, which is sensitive to rapamycin and its analogs, directly phosphorylates p70 S6 Kinase (S6K1) at Thr389, a crucial step for its activation.[2] Activated S6K1 then phosphorylates the S6 ribosomal protein, promoting protein synthesis and cell growth.[3]

This compound is a rapamycin analog designed to inhibit the kinase activity of mTOR.[4] Unlike first-generation allosteric inhibitors like rapamycin, which primarily inhibit mTORC1, ATP-competitive mTOR kinase inhibitors can inhibit both mTORC1 and mTORC2.[1] This protocol details the use of Western blotting to assess the inhibitory effect of this compound on the mTORC1 pathway by measuring the levels of phosphorylated S6K at Thr389.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway targeted by this compound and the general experimental workflow for the Western blot analysis.

mTOR_Pathway GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K1 mTORC1->S6K Phosphorylation pS6K p-S6K1 (Active) (Thr389) S6K->pS6K Protein_Synthesis Protein Synthesis & Cell Growth pS6K->Protein_Synthesis Torkinib This compound (Torkinib) Torkinib->mTORC1

mTOR signaling and the inhibitory action of this compound.

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis c1 1. Cell Seeding & Culture c2 2. Treatment with This compound c1->c2 c3 3. Cell Lysis & Protein Extraction c2->c3 c4 4. Protein Quantification (BCA Assay) c3->c4 w1 5. SDS-PAGE c4->w1 w2 6. Protein Transfer to PVDF Membrane w1->w2 w3 7. Membrane Blocking w2->w3 w4 8. Primary Antibody Incubation (anti-p-S6K Thr389) w3->w4 w5 9. Secondary Antibody Incubation w4->w5 w6 10. Chemiluminescent Detection w5->w6 a1 11. Image Acquisition w6->a1 a2 12. Densitometry & Normalization a1->a2

Experimental workflow for Western blot analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data from a dose-response experiment in Mouse Embryonic Fibroblasts (MEFs) treated with an mTOR kinase inhibitor (Torin 1) for 1 hour.[5] Data is presented as the relative phosphorylation of p-S6K (Thr389) normalized to total S6K and expressed as a percentage relative to the untreated control. This data is illustrative of the expected outcome when using this compound.

Treatment Concentration (nM)Relative p-S6K (Thr389) Level (%)Standard Deviation
0 (Vehicle Control)100± 8.5
1045± 5.2
5015± 3.1
1005± 1.8
250<1± 0.5
1000<1± 0.3

Experimental Protocols

Cell Culture and Treatment
  • Cell Plating: Seed the desired cell line (e.g., HeLa, MEFs, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: For dose-response experiments, replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 1-24 hours) to assess the pharmacodynamic response.[5]

Protein Extraction and Quantification
  • Cell Lysis:

    • Place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]

    • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

    • Maintain constant agitation for 30 minutes at 4°C.

  • Lysate Clarification: Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's protocol to ensure equal loading for the Western blot.[8]

Western Blot Protocol
  • Sample Preparation:

    • Normalize the protein samples to the same concentration (e.g., 20-30 µg of total protein per lane).

    • Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[9]

  • Gel Electrophoresis:

    • Load the denatured protein samples onto an SDS-PAGE gel (e.g., 8-12% polyacrylamide).

    • Run the gel until the dye front reaches the bottom.[4]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Membrane Blocking:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v nonfat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween® 20 - TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody specific for phospho-S6K (Thr389) (e.g., Cell Signaling Technology #9234 or #9205) diluted in the recommended antibody dilution buffer (typically 5% BSA in TBST).[10][11]

    • Incubation should be performed overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (step 6).

  • Detection:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

  • Image Acquisition and Analysis:

    • Acquire the chemiluminescent signal using a digital imaging system.

    • Perform densitometry analysis on the resulting bands using image analysis software.

    • To ensure accurate quantification, strip the membrane and re-probe with an antibody for total S6K (e.g., Cell Signaling Technology #2708) and a loading control (e.g., β-actin or GAPDH). Normalize the p-S6K signal to the total S6K signal and then to the loading control.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 42-(2-Tetrazolyl)rapamycin, a prodrug of a rapamycin analog and a specific mTOR inhibitor.[1][2][3][4] The described protocol is designed for accuracy, precision, and high-throughput analysis in research and drug development settings. The methodology provides a clear workflow for sample preparation, chromatographic separation, and data analysis.

Introduction

This compound is a significant analog of rapamycin, a macrolide with potent immunosuppressive and anti-proliferative properties.[5] Rapamycin and its analogs are crucial in drug development due to their targeted inhibition of the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling pathways regulating growth, proliferation, and survival.[6] Accurate and precise analytical methods are therefore essential for the quantification of these compounds in various matrices during research, development, and quality control processes. This document provides a detailed HPLC protocol for the analysis of this compound, adaptable for various research applications.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for mobile phase modification)

  • Ammonium acetate (optional, for mobile phase modification)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on methods for similar rapamycin analogs.[7]

ParameterRecommended Conditions
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.025% Formic AcidB: Acetonitrile with 0.025% Formic Acid
Gradient Elution 5% B to 95% B over 25 minutes, hold at 95% B for 10 minutes
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection Wavelength 277 nm
Injection Volume 20 µL

Note: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v) can also be explored for simpler applications.[5][8]

Standard and Sample Preparation

Standard Solution:

  • Prepare a stock solution of this compound in methanol or dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

Sample Preparation: The sample preparation will vary depending on the matrix. For in-vitro samples or formulation analysis:

  • Dissolve the sample in methanol to an estimated concentration within the calibration range.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to remove any particulates.

  • Transfer the supernatant to an HPLC vial for analysis.

Data Presentation

The following table summarizes the expected quantitative data from a validated HPLC method for a rapamycin analog, which can be used as a benchmark for the analysis of this compound.[5][8]

ParameterExpected Value
Retention Time Dependent on the specific method, but should be consistent.
**Linearity (R²) **> 0.999
Limit of Quantification (LOQ) ~25 ng/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 2%
Tailing Factor 0.95 - 1.15

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution in Solvent Standard->Dissolution Sample Test Sample Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration/Centrifugation Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (277 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Simplified mTOR Signaling Pathway

As a rapamycin analog, this compound is expected to inhibit the mTOR signaling pathway. The diagram below provides a simplified overview of this pathway.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy Rapamycin This compound Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway showing the inhibitory action of rapamycin analogs.

References

Troubleshooting & Optimization

Technical Support Center: 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 42-(2-Tetrazolyl)rapamycin (temsirolimus) in aqueous solutions for experimental use. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure successful and reproducible experiments.

Troubleshooting Guide

This guide addresses common issues encountered when preparing temsirolimus solutions.

Issue Possible Cause & Explanation Suggested Solution
Precipitation upon dilution of organic stock solution in aqueous buffer. Solvent Shock: Adding an aqueous buffer directly to a concentrated organic stock solution can cause a rapid, localized change in solvent polarity, leading to immediate precipitation of the hydrophobic compound.[1]Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This ensures a more gradual and controlled dispersion of the compound.[1]
Low Final Co-solvent Concentration: Temsirolimus requires a certain percentage of an organic co-solvent (e.g., DMSO, ethanol) to remain in solution. If the final concentration of the co-solvent is too low after dilution, the compound will precipitate.[1]Increase the final concentration of the organic co-solvent in your aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent. It is crucial to include a vehicle control with the same final solvent concentration in your experiments.
Solution is initially clear but becomes cloudy or shows precipitates over time. Thermodynamic Instability: Supersaturated solutions, which may form upon initial dilution, are thermodynamically unstable and can lead to precipitation over time as the system moves towards equilibrium.Prepare fresh aqueous solutions for each experiment and avoid long-term storage. If storage is necessary, it should be for the shortest possible duration and at the appropriate temperature, protected from light. Aqueous solutions of temsirolimus are not recommended to be stored for more than one day.[2]
Temperature and Light Sensitivity: Changes in temperature can affect solubility. Temsirolimus is also known to be sensitive to light, which can cause degradation and potential precipitation.[3]Store stock solutions and handle final dilutions under controlled temperature and protected from light.[3][4]
Inconsistent experimental results. Inaccurate Compound Concentration: If precipitation has occurred, even if not easily visible, the actual concentration of the dissolved compound in your working solution will be lower than intended, leading to non-reproducible results.Always visually inspect your final solution for any signs of precipitation or cloudiness before use. If observed, it is best to prepare a fresh solution. Filtering the solution is not recommended as it will remove the precipitated compound, leading to an unknown final concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound (temsirolimus)?

A1: Temsirolimus is sparingly soluble in aqueous buffers but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2] For research purposes, DMSO is a commonly used solvent to prepare concentrated stock solutions.[5]

Q2: Why does my temsirolimus precipitate when I add it to my cell culture medium?

A2: Direct addition of temsirolimus, especially from a concentrated organic stock, into an aqueous solution like cell culture medium will likely cause precipitation.[3][6][7] This is due to the compound's poor aqueous solubility. To avoid this, a two-step dilution process is recommended, where the stock solution is first diluted in a specific diluent or vehicle before being introduced to the final aqueous medium.

Q3: Can I store my temsirolimus solution in the refrigerator or freezer?

A3: Concentrated stock solutions of temsirolimus in an organic solvent like DMSO can be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions are not recommended for storage for more than one day due to potential instability and precipitation.[2]

Q4: What is the recommended final concentration of DMSO in my cell culture experiment?

A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5%, and ideally below 0.1%, is generally recommended. Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.

Q5: Is it necessary to protect temsirolimus solutions from light?

A5: Yes, temsirolimus should be protected from excessive room light and sunlight during handling and preparation of admixtures, as it is susceptible to degradation upon light exposure.[3][4]

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below.

Solvent Solubility Source
Water Insoluble[8]
Aqueous Buffers Sparingly soluble[2]
Ethanol ~10 mg/mL[2]
DMSO ~12.5 mg/mL[2]
Dimethylformamide (DMF) ~20 mg/mL[2]
1:4 solution of DMF:PBS (pH 7.2) ~0.20 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of Temsirolimus Stock Solution

This protocol describes the preparation of a concentrated stock solution of temsirolimus in DMSO.

Materials:

  • This compound (temsirolimus) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of temsirolimus powder to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of temsirolimus is approximately 1030.3 g/mol .

  • Weigh the calculated amount of temsirolimus powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the temsirolimus powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Temsirolimus Working Solution for In Vitro Cell Culture

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • Temsirolimus stock solution (from Protocol 1)

  • Pre-warmed sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the temsirolimus stock solution at room temperature.

  • Add the required volume of the pre-warmed aqueous buffer or cell culture medium to a sterile tube.

  • While vigorously vortexing the aqueous solution, add the required volume of the temsirolimus stock solution dropwise to the tube.

  • Continue vortexing for an additional 30-60 seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation. The final solution should be clear.

  • Use the freshly prepared working solution immediately.

Protocol 3: Preparation of Temsirolimus Formulation for In Vivo Studies

This protocol provides a common vehicle formulation for the intraperitoneal (IP) administration of temsirolimus in animal models.

Materials:

  • Temsirolimus powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer/Sonicator

Procedure:

  • Prepare the vehicle solution by combining the solvents in the desired ratio. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9]

  • Dissolve the required amount of temsirolimus powder in DMSO first.

  • Add the PEG300 to the temsirolimus/DMSO solution and mix thoroughly until clear.

  • Add the Tween 80 and mix until the solution is homogenous.

  • Finally, add the saline to reach the final volume and mix well. Gentle warming or sonication may be used to aid dissolution.[9]

  • The final formulation should be a clear solution. Prepare this formulation fresh before each use.

Visualizations

mTOR Signaling Pathway and Temsirolimus Inhibition

Temsirolimus functions by first binding to the intracellular protein FKBP12. The resulting temsirolimus-FKBP12 complex then binds to and allosterically inhibits the mTORC1 complex, a key regulator of cell growth and proliferation.[10][11]

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Temsirolimus This compound (Temsirolimus) FKBP12 FKBP12 Temsirolimus->FKBP12 Complex Temsirolimus-FKBP12 Complex Temsirolimus->Complex FKBP12->Complex Complex->mTORC1 Inhibits

Caption: mTOR signaling pathway and the inhibitory action of the Temsirolimus-FKBP12 complex on mTORC1.

Experimental Workflow for Preparing Aqueous Solutions

The following workflow illustrates the correct procedure for preparing an aqueous working solution of temsirolimus from a concentrated organic stock to prevent precipitation.

Experimental_Workflow start Start step1 1. Prepare concentrated stock in 100% DMSO start->step1 step2 2. Vigorously stir/vortex aqueous buffer step1->step2 step3 3. Add stock solution dropwise to stirring buffer step2->step3 step4 4. Visually inspect for precipitation step3->step4 success Clear Solution: Proceed with experiment step4->success No fail Precipitate Observed: Discard and reprepare step4->fail Yes end End success->end fail->step2

Caption: Recommended workflow for preparing aqueous solutions of Temsirolimus to avoid precipitation.

References

Technical Support Center: Stabilizing 42-(2-Tetrazolyl)rapamycin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 42-(2-Tetrazolyl)rapamycin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

Degradation of this compound in solution is likely influenced by factors known to affect both the rapamycin macrocycle and tetrazole-containing compounds. The primary culprits are typically pH, temperature, light exposure, and the presence of oxidizing agents.[1] While the tetrazole ring itself is generally stable, the rapamycin core is susceptible to hydrolysis, particularly under basic conditions.[2][3][4]

Q2: At what pH range is this compound expected to be most stable?

Q3: Can the choice of solvent impact the stability of my this compound solution?

Absolutely. The choice of solvent can significantly impact the stability of your compound. For rapamycin, the solvent can influence the equilibrium between its different isomeric forms.[5] While aqueous solutions are common, using co-solvents like acetonitrile can be part of the experimental setup for stability studies.[2][3][4] However, it's important to note that some organic solvents may also promote specific degradation pathways. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[6]

Q4: Are there any specific additives or excipients that can help stabilize my this compound solution?

Yes, several excipients can be employed to enhance the stability of your solution. These include:

  • Buffers: To maintain the optimal pH and prevent pH-catalyzed degradation.

  • Antioxidants: Such as ascorbic acid or sodium metabisulfite, to protect against oxidative degradation.[1] Rapamycin is known to undergo autoxidation.[7][8]

  • Chelating agents: Like EDTA, to bind metal ions that can catalyze degradation reactions.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency over a short period. pH-mediated hydrolysis.1. Measure the pH of your solution. 2. Adjust the pH to a range of 4-7 using a suitable buffer system. 3. Perform a pH-rate profile study to identify the optimal pH for stability.
Appearance of new peaks in HPLC analysis. Degradation product formation.1. Characterize the degradation products using LC/MS.[2] 2. Based on the mass of the degradation products, infer the degradation pathway (e.g., hydrolysis leading to secorapamycin). 3. Implement preventative measures based on the identified pathway (e.g., pH control for hydrolysis, antioxidants for oxidation).
Variability between experiments. Inconsistent storage and handling.1. Aliquot stock solutions to minimize freeze-thaw cycles.[6] 2. Store solutions protected from light and at the recommended temperature (-20°C for short-term, -80°C for long-term).[6] 3. Prepare fresh working solutions for each experiment whenever possible.
Precipitation of the compound from the solution. Poor solubility or physical instability.1. Confirm the solubility of this compound in your chosen solvent system. 2. Consider the use of co-solvents or solubility enhancers, ensuring they are compatible with your experimental design.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for this compound in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers).

  • Solution Preparation: Prepare solutions of this compound at a known concentration in each buffer.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • Sampling: At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. Plot the log(k) versus pH to identify the pH at which the degradation rate is minimal.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.[1]

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Photodegradation: Expose the solution to UV light.

    • Thermal Degradation: Incubate the solution at 60°C.

  • Analysis: Analyze the stressed samples at various time points using an analytical technique capable of separating the parent compound from its degradation products, such as LC-MS/MS.[2] This will allow for the identification and characterization of the degradation products.

Visualizations

cluster_degradation Presumed Degradation Pathway of this compound Rapamycin This compound Secorapamycin Secorapamycin Analog (Ring-Opened) Rapamycin->Secorapamycin Base-Catalyzed Hydrolysis Fragments Further Fragmentation Products Secorapamycin->Fragments Further Degradation

Caption: Presumed primary degradation pathway of this compound in solution.

cluster_troubleshooting Troubleshooting Workflow for Degradation start Degradation Observed check_ph Measure Solution pH start->check_ph ph_issue Is pH outside 4-7 range? check_ph->ph_issue adjust_ph Adjust pH with Buffer ph_issue->adjust_ph Yes check_storage Review Storage & Handling ph_issue->check_storage No end Stability Improved adjust_ph->end storage_issue Improper Storage? check_storage->storage_issue correct_storage Aliquot & Store at -80°C, Protect from Light storage_issue->correct_storage Yes forced_degradation Perform Forced Degradation Study storage_issue->forced_degradation No correct_storage->end identify_products Identify Degradation Products (LC/MS) forced_degradation->identify_products implement_stabilizers Add Stabilizers (e.g., Antioxidants) identify_products->implement_stabilizers implement_stabilizers->end cluster_stabilization Stabilization Strategy compound This compound in Solution factors Degradation Factors pH Extremes Oxidizing Agents Metal Ions compound->factors Susceptible to stabilizers Stabilizers Buffer (pH 4-7) Antioxidant Chelating Agent stable_solution Stabilized Solution compound->stable_solution Addition of stabilizers->factors:p1 Controls stabilizers->factors:p2 Neutralizes stabilizers->factors:p3 Binds stabilizers->stable_solution

References

Off-target effects of 42-(2-Tetrazolyl)rapamycin in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 42-(2-Tetrazolyl)rapamycin (toro-rap), also known as Zotarolimus (ABT-578), in cellular assays. This resource focuses on identifying and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a semi-synthetic derivative of rapamycin and acts as a specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] Like rapamycin, it forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR, specifically mTOR Complex 1 (mTORC1).[3][4] mTOR is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[5]

Q2: What are the known on-target effects of this compound in cellular assays?

The primary on-target effect of toro-rap is the inhibition of mTORC1 signaling. This leads to a decrease in the phosphorylation of downstream mTORC1 substrates, such as p70 S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[5] Inhibition of this pathway results in cell cycle arrest, primarily at the G1 phase, and has anti-proliferative and anti-inflammatory effects.[3][5]

Q3: What are potential off-target effects of this compound?

While this compound is a specific mTOR inhibitor, like other rapamycin analogs, it may exhibit off-target effects, particularly at higher concentrations or with prolonged exposure.[6][7] Potential off-target effects could include:

  • Inhibition of mTORC2: While rapamycin and its analogs primarily target mTORC1, chronic exposure can lead to the inhibition of mTORC2 in some cell types.[8] This can affect downstream signaling through Akt.

  • Modulation of other signaling pathways: Studies on rapamycin have shown that it can influence other pathways, such as the MAPK, NF-κB, and Wnt/β-catenin pathways.[6][7]

  • Binding to other proteins: Although designed to be specific for the FKBP12-mTOR complex, there is a possibility of binding to other proteins with similar structural motifs.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Use a structurally unrelated mTOR inhibitor: If a different mTOR inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.

  • Genetic knockdown or knockout of the target: Using techniques like siRNA or CRISPR to reduce or eliminate mTOR expression should mimic the phenotype observed with toro-rap if the effect is on-target.

  • Dose-response analysis: On-target effects are typically observed at lower concentrations of the inhibitor, while off-target effects may only appear at higher concentrations.

  • Rescue experiments: If possible, overexpressing a downstream effector of mTOR that is inhibited by toro-rap might rescue the observed phenotype, confirming an on-target mechanism.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for cell proliferation assays.
  • Possible Cause:

    • Cell line variability: Different cell lines can have varying sensitivity to mTOR inhibitors due to their genetic background and the activation state of the PI3K/Akt/mTOR pathway.

    • Cell passage number: The phenotype and drug sensitivity of cell lines can change with increasing passage numbers.

    • Inconsistent experimental conditions: Variations in cell seeding density, incubation time, and reagent preparation can lead to variability.

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding densities.

    • Verify compound integrity: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Optimize assay parameters: Determine the optimal incubation time and cell density for your specific cell line and assay.

    • Include a positive control: Use a known mTOR inhibitor, like rapamycin, as a positive control to benchmark the activity of toro-rap.

Issue 2: Unexpected changes in signaling pathways other than mTOR.
  • Possible Cause:

    • Off-target kinase inhibition: At higher concentrations, toro-rap may inhibit other kinases.

    • Pathway crosstalk: The mTOR pathway is highly interconnected with other signaling networks. Inhibition of mTOR can lead to feedback activation or inhibition of other pathways.

  • Troubleshooting Steps:

    • Perform a dose-response experiment: Analyze the effects on other signaling pathways at a range of toro-rap concentrations to see if these effects are concentration-dependent and occur at higher concentrations than mTOR inhibition.

    • Conduct a kinome scan: A kinome scan can identify other kinases that are inhibited by toro-rap at various concentrations.

    • Use specific inhibitors for the unexpected pathway: To confirm if the observed phenotype is due to the off-target effect, use a specific inhibitor for the other pathway and see if it recapitulates the effect.

Issue 3: Weak or no signal in Western blot for phosphorylated mTOR pathway proteins.
  • Possible Cause:

    • Sample degradation: Phosphatases in the cell lysate can dephosphorylate proteins, leading to a weak signal.

    • Low antibody affinity or incorrect antibody dilution: The primary antibody may not be optimal for detecting the phosphorylated target.

    • Inefficient protein transfer: Poor transfer of proteins from the gel to the membrane can result in a weak signal.

    • Inappropriate blocking buffer: Using milk as a blocking agent can sometimes interfere with the detection of phosphorylated proteins due to the presence of casein, a phosphoprotein.[9]

  • Troubleshooting Steps:

    • Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer.

    • Optimize antibody conditions: Titrate the primary antibody to find the optimal concentration. Ensure the antibody is validated for the specific phosphorylated epitope.

    • Verify protein transfer: Use a pre-stained protein ladder and/or a total protein stain (e.g., Ponceau S) to confirm efficient transfer.

    • Use BSA for blocking: Switch to a 5% Bovine Serum Albumin (BSA) solution in TBST for blocking when detecting phosphorylated proteins.[9]

    • Include positive and negative controls: Use lysates from cells treated with a known activator and inhibitor of the mTOR pathway to validate your experimental setup.

Quantitative Data

Table 1: On-Target Inhibitory Activity of this compound (Zotarolimus)

Cell TypeAssayTargetIC50 (nM)Reference
Human Coronary Artery Smooth Muscle CellsProliferationCell Proliferation0.8[9]
Human and Rat T-cellsCon A-induced proliferationT-cell proliferation7.0 (human), 1337 (rat)[9]
Human and Rat Mixed LymphocytesMixed Lymphocyte ReactionLymphocyte proliferation1.2 (human), 1465 (rat)[9]

Experimental Protocols

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins, such as p70S6K and 4E-BP1, in response to treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • 5% BSA in TBST

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in supplemented RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[1]

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C.[10]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the ECL reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.[1]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher denaturation temperature.

Materials:

  • Cell culture reagents

  • This compound

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble mTOR protein in each sample by Western blotting or other protein detection methods.

    • Plot the amount of soluble mTOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of toro-rap indicates target engagement.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Feedback Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth toro-rap This compound toro-rap->mTORC1

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow cluster_observation Initial Observation cluster_investigation Investigation cluster_conclusion Conclusion A Unexpected Phenotype Observed (e.g., cytotoxicity, pathway modulation) B Dose-Response Analysis A->B D Genetic Validation (siRNA/CRISPR) A->D E Orthogonal Inhibitor Testing A->E C Kinome Scan / Proteome Profiling B->C If effect is at high concentration F On-Target Effect Confirmed B->F G Off-Target Effect Identified B->G C->G D->F E->F

Caption: Workflow for investigating suspected off-target effects.

Western_Blot_Workflow A Cell Treatment with This compound B Protein Extraction (with phosphatase inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-phospho-S6K) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis of mTOR pathway inhibition.

References

Optimizing 42-(2-Tetrazolyl)rapamycin treatment duration for maximum mTOR inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration for maximum mTOR inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of rapamycin, a well-characterized inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] Like other rapamycin analogs (rapalogs), it is a small molecule inhibitor that first forms a complex with the intracellular protein FKBP12.[2][3][4] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[2][3][4] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[2][3][5] Its inhibition leads to a decrease in the phosphorylation of downstream targets like S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.[2][3][6]

Q2: How do I determine the optimal treatment duration of this compound for maximal mTOR inhibition in my cell line?

A2: The optimal treatment duration can vary significantly between cell lines due to differences in their genetic background, proliferation rate, and metabolic state. A time-course experiment is essential to determine the kinetics of mTOR inhibition. We recommend treating your cells with a fixed, effective concentration of this compound and harvesting cell lysates at various time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours).[2] The level of mTORC1 activity can then be assessed by Western blot analysis of the phosphorylation status of downstream targets like p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46).[7][8] Maximum inhibition is typically observed when the phosphorylation of these targets is at its lowest.

Q3: What is the difference between mTORC1 and mTORC2, and does this compound inhibit both?

A3: mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[2][9] mTORC1 is sensitive to acute rapamycin treatment and regulates processes like protein synthesis and cell growth.[2][3][5] mTORC2 is generally considered rapamycin-insensitive in the short term and is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Ser473.[2][10][11] However, prolonged or chronic treatment with rapalogs can lead to the disruption and inhibition of mTORC2 in some cell types.[10][11][12] It is crucial to assess the effect of this compound on both complexes, especially in long-term experiments, by monitoring the phosphorylation of both mTORC1 (p-S6K1) and mTORC2 (p-Akt Ser473) substrates.

Q4: Can prolonged treatment with this compound lead to the development of resistance?

A4: Yes, resistance to mTOR inhibitors can occur. A common mechanism is the feedback activation of upstream signaling pathways, such as the PI3K/Akt pathway.[11][12] Inhibition of mTORC1 can relieve a negative feedback loop involving S6K1 and IRS-1, leading to increased PI3K and Akt activity, which can counteract the anti-proliferative effects of the drug.[6][11] Monitoring the phosphorylation of Akt at Ser473 (an mTORC2 target) and Thr308 (a PDK1 target) can provide insights into this feedback activation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No inhibition of mTOR signaling observed after treatment. 1. Compound inactivity: The compound may have degraded. 2. Incorrect concentration: The concentration used may be too low for the specific cell line. 3. Short treatment duration: The treatment time may not be sufficient to observe an effect.1. Use a fresh stock of this compound. 2. Perform a dose-response experiment to determine the IC50 value for your cell line. 3. Perform a time-course experiment to identify the optimal treatment duration.
High variability between replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inconsistent drug treatment: Variations in the final concentration of the compound. 3. Technical variability in downstream assays (e.g., Western blot). 1. Ensure accurate and consistent cell counting and plating. 2. Prepare a master mix of the treatment media to ensure uniform concentration. 3. Standardize all steps of the downstream assay, including protein quantification and loading.
Increased phosphorylation of Akt (Ser473) observed after treatment. Feedback loop activation: Inhibition of mTORC1 can lead to the feedback activation of the PI3K/Akt pathway, resulting in mTORC2-mediated phosphorylation of Akt at Ser473.[6][11]1. This is a known phenomenon with rapalogs. Consider co-treatment with a PI3K or Akt inhibitor. 2. Analyze earlier time points to see the initial inhibitory effect before the feedback loop is fully established. 3. Consider using a second-generation mTOR kinase inhibitor that targets both mTORC1 and mTORC2.[2][4]
Decreased cell viability is not observed despite mTOR inhibition. Cytostatic vs. Cytotoxic effect: Rapalogs are often cytostatic, meaning they inhibit cell proliferation rather than inducing cell death.[6]1. Assess cell proliferation using assays like BrdU incorporation or cell counting over several days. 2. Evaluate markers of cell cycle arrest (e.g., p21, p27). 3. To induce cell death, consider combination therapies with other cytotoxic agents.
Experimental Protocols
Protocol 1: Time-Course Analysis of mTORC1 Inhibition

This protocol outlines the steps to determine the optimal treatment duration of this compound.

  • Cell Plating: Seed the cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.[13]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to the desired final concentration.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Time Points: Incubate the cells for various durations (e.g., 1, 4, 8, 12, 24, 48, and 72 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of mTORC1 downstream targets.[3][13][14]

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. The optimal treatment duration corresponds to the time point with the maximal reduction in phosphorylation.

Protocol 2: Cell Viability/Proliferation Assay

This protocol is to assess the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After overnight adherence, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours), as determined from the time-course experiment.

  • Viability/Proliferation Assessment: Use a suitable assay to measure cell viability or proliferation.

    • MTT/XTT Assay: These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells.[15]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells.

    • Direct Cell Counting: Use a hemocytometer or an automated cell counter to determine the number of viable cells (e.g., using trypan blue exclusion).

  • Data Analysis: Plot the cell viability/proliferation as a percentage of the vehicle-treated control against the log of the drug concentration to determine the IC50 value.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Nutrients PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 S6K1->PI3K Negative Feedback Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Cell_Survival Cell Survival Akt_pS473->Cell_Survival Rapamycin This compound Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound at various time points start->treatment harvest Harvest Cells & Lyse treatment->harvest quantify Protein Quantification harvest->quantify western Western Blot for p-S6K1 & p-4E-BP1 quantify->western analyze Analyze Data & Determine Optimal Duration western->analyze viability Perform Cell Viability/ Proliferation Assays analyze->viability end End: Optimized Protocol viability->end

Caption: Experimental workflow for optimizing treatment duration of this compound.

References

Troubleshooting inconsistent results with 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin. Given that this compound is a recently developed analog of rapamycin, this guide combines specific information for this compound with broader knowledge from the well-studied class of rapalogs to address potential experimental inconsistencies.

Introduction to this compound

This compound is a derivative of rapamycin, a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).[1] Like other rapalogs, it is expected to function by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[2][3] Therefore, inconsistencies in experimental results can arise from a variety of factors, including compound stability, cellular context, and complex biological feedback mechanisms.

Properties of this compound

The following table summarizes the known properties of this compound. This information is critical for proper handling and use in experiments.

PropertyValueSource
Molecular Weight 966.19 g/mol N/A
Solubility ≥ 130 mg/mL in DMSOMedChemExpress
Storage (Solid) -20°C, protected from lightMedChemExpress
Storage (in DMSO) Use within 1 month when stored at -20°CMedChemExpress

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound and other rapalogs in a question-and-answer format.

Q1: I am having trouble dissolving this compound. What is the recommended procedure?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) at concentrations of 130 mg/mL or higher. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. To ensure complete dissolution, vortex the solution thoroughly. Gentle warming in a 37°C water bath can also aid in solubilization. For long-term storage, it is best to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.

Q2: My experimental results show inconsistent or no inhibition of mTORC1 signaling (e.g., p-S6K, p-4E-BP1). What are the potential causes?

A2: Inconsistent mTORC1 inhibition can stem from several factors:

  • Compound Degradation: Rapalogs can be sensitive to environmental conditions. Temsirolimus, a related rapalog, is known to be sensitive to light and temperature.[4][5] Ensure that your stock solutions of this compound are stored protected from light at -20°C and that working solutions are freshly prepared.

  • Cell Line Specificity: The sensitivity to rapalogs can vary significantly between different cell lines.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Experimental Conditions: Factors such as cell confluence, passage number, and media components can influence the cellular response. Maintaining consistency in these parameters across experiments is critical for reproducibility.

  • Assay Variability: The method used to detect mTORC1 activity can also contribute to variability. Ensure that your antibodies for Western blotting are validated and that you are using a consistent and optimized protocol.

Q3: I am observing an unexpected increase in Akt phosphorylation (Ser473) after treatment with this compound. Is this a normal response?

A3: Yes, this is a well-documented feedback mechanism associated with mTORC1 inhibition by rapalogs.[4][6][7] By inhibiting mTORC1, the negative feedback loop that normally suppresses upstream signaling pathways is relieved. This leads to the activation of PI3K/Akt signaling, resulting in increased phosphorylation of Akt at Ser473.[6][7] This feedback activation can limit the anti-proliferative effects of the compound.

Q4: How can I mitigate the Akt feedback loop in my experiments?

A4: To counteract the feedback activation of Akt, you can consider a combination therapy approach. Co-treatment with a PI3K or Akt inhibitor can abrogate this feedback loop and may result in a more potent inhibition of cell growth and survival.[7]

Q5: I am seeing significant variability in my cell viability (e.g., IC50) values between experiments. What could be the reasons?

A5: Variability in IC50 values is a common challenge and can be attributed to:

  • Inconsistent Cell Seeding Density: The initial number of cells plated can significantly impact the final readout. Ensure you are using a consistent seeding density for all experiments.

  • Differences in Treatment Duration: The inhibitory effects of rapalogs are often time-dependent. It is important to maintain a consistent incubation time with the compound.

  • Solvent Effects: High concentrations of DMSO can be toxic to some cell lines. Always include a vehicle control (cells treated with the same concentration of DMSO used for the highest drug dose) to differentiate between the effects of the compound and the solvent.

  • Compound Precipitation: When diluting the DMSO stock solution into aqueous cell culture media, the compound may precipitate if the final DMSO concentration is too low or if the compound's solubility in the media is poor. Visually inspect your media after adding the compound to ensure it remains in solution.

Comparative Stability Data for Rapalogs

While specific stability data for this compound in various conditions is not yet available, the following table for the related rapalog, temsirolimus, provides a useful reference for understanding the potential sensitivities of this class of compounds.

Stability of Temsirolimus (100 mg/L) in 0.9% Sodium Chloride [4][5]

Storage ConditionLight ExposureTemperatureStability
RefrigeratorProtected from light4°CStable for 4 days
Room TemperatureProtected from light20°CStable for 3 days
Room TemperatureRoom light20°C~92.5% recovery after 1 day
OutdoorsDaylightVariable>10% loss after 1 hour

Note: This data is for temsirolimus and should be used as a general guideline for handling this compound. It is recommended to protect all rapalog solutions from light and to use freshly prepared dilutions whenever possible.

Visualizing Experimental and Biological Pathways

mTOR Signaling Pathway and Rapalog Inhibition

The following diagram illustrates the mTOR signaling pathway, highlighting the point of inhibition by rapalogs and the subsequent feedback activation of Akt.

mTOR_Pathway cluster_legend Legend Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 mTORC1->RTK S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 S6K1->RTK Translation Protein Synthesis & Cell Growth S6K1->Translation FourEBP1->Translation Rapalog This compound (Rapalog) Rapalog->mTORC1 Feedback Negative Feedback Activation Activation Arrow1 Inhibition Inhibition Arrow2 Experimental_Workflow Start Start Prep_Compound Prepare Stock Solution (in DMSO) Start->Prep_Compound Treat_Cells Treat Cells with Serial Dilutions of Compound Prep_Compound->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Seed_Cells->Treat_Cells Incubate Incubate for Defined Period (e.g., 24-72h) Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) Incubate->Assess_Viability Analyze_Signaling Analyze mTOR Pathway (Western Blot for p-S6K, p-Akt) Incubate->Analyze_Signaling Data_Analysis Data Analysis (IC50 Calculation, etc.) Assess_Viability->Data_Analysis Analyze_Signaling->Data_Analysis End End Data_Analysis->End Troubleshooting_Tree Start Inconsistent Results Observed Check_Compound Check Compound Preparation & Storage Start->Check_Compound Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Assay Evaluate Assay Protocol Start->Check_Assay Sol_A Improper Storage? (Light/Temp Exposure) Check_Compound->Sol_A Yes Sol_B Precipitation in Media? Check_Compound->Sol_B Yes Sol_C Inconsistent Cell Passage/Confluency? Check_Cells->Sol_C Yes Sol_D Vehicle Control Included? Check_Cells->Sol_D No Sol_E Antibody Validation? Check_Assay->Sol_E No Sol_F Consistent Incubation Times? Check_Assay->Sol_F No Action_A Use Fresh Stock, Protect from Light Sol_A->Action_A Action_B Optimize Dilution (Final DMSO %) Sol_B->Action_B Action_C Standardize Cell Culture Protocol Sol_C->Action_C Action_D Always Include Vehicle Control Sol_D->Action_D Action_E Validate Antibodies & Optimize Protocol Sol_E->Action_E Action_F Standardize Treatment Duration Sol_F->Action_F

References

Cell viability issues with high concentrations of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cell viability at high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Zotarolimus (ABT-578), is a synthetic derivative of rapamycin.[1][2] It is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[3][4] Like rapamycin, it forms a complex with the intracellular receptor FKBP12, and this complex binds to and inhibits mTOR Complex 1 (mTORC1).[2] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest, and at higher concentrations, apoptosis.[5][6] The substitution of a tetrazole ring at the C-42 position enhances its lipophilicity, which may influence its cellular uptake and distribution.[1]

Q2: I am observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?

Yes, this is an expected outcome. While lower concentrations of rapamycin and its analogs (rapalogs) are typically cytostatic, leading to cell cycle arrest, higher concentrations are known to induce apoptosis in various cancer cell lines.[5][6] The effects of this compound on cell viability are strongly dependent on the concentration and the duration of exposure.[4][5] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental objectives.[4]

Q3: Why am I seeing inconsistent results in my cell viability assays?

Inconsistent results in cell viability assays when using rapalogs can arise from several factors:

  • Compound Solubility: Rapamycin and its analogs are often dissolved in solvents like DMSO.[4] High concentrations of the compound can sometimes precipitate in aqueous culture media. Ensure that the compound is fully dissolved in the stock solution and is adequately diluted in the final culture medium.[7]

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. It is essential to include a vehicle control (cells treated with the same concentration of solvent used for the highest drug dose) to differentiate between the effects of the compound and the solvent.[4]

  • Cell Line Specificity: Different cell lines exhibit varying sensitivity to mTOR inhibitors. The half-maximal inhibitory concentration (IC50) can differ significantly between cell types.[4][8]

  • Experimental Conditions: Variations in cell density, passage number, and media components can influence the cellular response. Maintaining consistency in these parameters across experiments is critical for reproducibility.[4]

Troubleshooting Guides

Problem 1: High background or erratic readings in the MTT/MTS assay.
  • Possible Cause: The compound may be interfering with the tetrazolium salt reduction.

    • Troubleshooting Tip: Run a control with the compound in cell-free media to check for any direct reaction with the assay reagent. If interference is observed, consider using an alternative cell viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®).

  • Possible Cause: Contamination of reagents or cells.

    • Troubleshooting Tip: Ensure sterile technique is used throughout the experiment. Check cell cultures for any signs of contamination.

  • Possible Cause: Incomplete solubilization of formazan crystals (in MTT assay).

    • Troubleshooting Tip: Ensure thorough mixing after adding the solubilization solution. You can try incubating the plate on an orbital shaker for a few minutes to aid dissolution.[9]

Problem 2: Cell viability is not decreasing as expected, even at high concentrations.
  • Possible Cause: The selected cell line may be resistant to mTOR inhibitors.

    • Troubleshooting Tip: Verify the sensitivity of your cell line to mTOR inhibition by assessing the phosphorylation status of downstream mTORC1 targets, such as S6K1 and 4E-BP1, via Western blotting.

  • Possible Cause: Insufficient incubation time.

    • Troubleshooting Tip: The cytotoxic effects of rapalogs are time-dependent.[5] Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for the induction of apoptosis.

  • Possible Cause: Degradation of the compound.

    • Troubleshooting Tip: Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of Zotarolimus (this compound) and the parent compound, Rapamycin, in various cell lines to provide a comparative reference.

Table 1: IC50 Values for Zotarolimus (this compound)

Cell TypeAssayIC50 (nM)Reference
Human Coronary Artery Smooth Muscle CellsProliferation0.8[10]
Human Coronary Artery Endothelial CellsProliferation2.6[10]
Human T-cells (Con A-induced)Proliferation7.0[10]
Human Mixed Lymphocyte ReactionProliferation1.2[10]

Table 2: IC50 Values for Rapamycin in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50Incubation TimeReference
Ca9-22Oral CancerProliferation~15 µM24 h[11]
MCF7Breast CancerProliferation20 nMNot Specified[6]
MDA-MB-231Breast CancerProliferation10 µMNot Specified[6]
Y79RetinoblastomaViability0.136 µmol/LNot Specified[4]
MCF-7Breast CancerViability~4000 µg/mL48 h[4]
MDA-MB-468Breast CancerViability~3000 µg/mL48 h[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis of mTORC1 Pathway Activation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of key mTORC1 downstream targets.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activates PI3K_Akt PI3K/Akt Pathway PI3K_Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest mTORC2 mTORC2 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits when active Rapamycin_Analog This compound (Zotarolimus) Rapamycin_Analog->mTORC1 Inhibits Rapamycin_Analog->Apoptosis Induces (High Conc.) Rapamycin_Analog->Cell_Cycle_Arrest Induces (Low Conc.) Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cell Viability Assay (MTT) cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of This compound Treatment 3. Treat Cells with Compound Compound_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization 7. Add Solubilization Solution Formazan_Formation->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Troubleshooting_Logic Check_Solubility Is the compound fully dissolved in media? Check_Vehicle Is there a vehicle control (e.g., DMSO)? Check_Solubility->Check_Vehicle Yes Action_Solubility Action: Ensure complete dissolution; consider pre-warming media. Check_Solubility->Action_Solubility No Check_Time_Dose Have you performed a time & dose-response? Check_Vehicle->Check_Time_Dose Yes Action_Vehicle Action: Include vehicle control to assess solvent toxicity. Check_Vehicle->Action_Vehicle No Check_Pathway Is mTOR pathway inhibition confirmed? Check_Time_Dose->Check_Pathway Yes Action_Time_Dose Action: Optimize incubation time and concentration for your cell line. Check_Time_Dose->Action_Time_Dose No Action_Pathway Action: Perform Western blot for p-S6K1/p-4E-BP1 to confirm target engagement. Check_Pathway->Action_Pathway No End Consistent Results Check_Pathway->End Yes Action_Solubility->Check_Vehicle Action_Vehicle->Check_Time_Dose Action_Time_Dose->Check_Pathway Action_Pathway->End

References

Technical Support Center: Selective Synthesis of 42-OH Rapamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 42-OH rapamycin derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and characterization of 42-OH rapamycin derivatives.

Synthesis

Question ID Question Possible Causes & Solutions
SYN-01 Why am I getting low regioselectivity with a significant amount of the 31-OH acylated product? Cause: The hydroxyl groups at the C31 and C42 positions of rapamycin have similar reactivity, making selective acylation challenging. Direct acylation often leads to a mixture of products.[1] Solutions: 1. Protecting Group Strategy: Selectively protect the 31-OH group prior to acylation of the 42-OH position. A common strategy involves using a bulky silyl ether protecting group like tert-butyldimethylsilyl (TBDMS) which reacts preferentially at the less sterically hindered 42-OH position, followed by protection of the 31-OH with a less stable silyl ether like trimethylsilyl (TMS). Selective deprotection of the TMS group then frees the 31-OH for subsequent reactions, leaving the 42-OH protected. Alternatively, a method leveraging the greater reactivity of the 42-OH can be employed, where both hydroxyls are protected with TMS, followed by selective hydrolysis of the more labile 42-O-TMS group.[2] 2. Enzymatic Catalysis: Employ a lipase, such as Novozym 435 or lipase PS-C "Amano" II, to catalyze the acylation. Lipases can exhibit high regioselectivity for the 42-OH position under mild reaction conditions, significantly reducing the formation of the 31-OH isomer.[3][4][5] 3. Reaction Conditions: Carefully control reaction temperature and time. Lower temperatures can sometimes enhance selectivity.
SYN-02 My reaction has stalled, and I have a low yield of the desired 42-OH derivative. What should I do? Cause: This can be due to several factors including inactive reagents, catalyst poisoning, or unfavorable reaction equilibrium. Solutions: 1. Reagent and Catalyst Activity: Ensure all reagents, especially the acylating agent and any catalysts, are fresh and have been stored under appropriate conditions to prevent degradation. If using a lipase, ensure it has not been denatured by improper storage or reaction conditions (e.g., extreme pH or temperature).[6] 2. Inert Atmosphere: Rapamycin and its derivatives can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve yield. 3. Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. For lipase-catalyzed reactions, anhydrous tert-butyl methyl ether (TBME) or toluene are often effective.[3][5] Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent and deactivate the lipase. 4. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or in-situ Infrared (IR) spectroscopy to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged reaction times.[2][6]
SYN-03 I am observing significant side product formation. How can I minimize this? Cause: Side reactions can arise from the reaction of the acylating agent with other functional groups on the rapamycin molecule or from the degradation of the product under the reaction conditions. Solutions: 1. Control of Stoichiometry: Use a minimal excess of the acylating agent to reduce the likelihood of di-acylation or reaction at other sites. 2. Mild Reaction Conditions: Employ the mildest possible reaction conditions (e.g., room temperature) to minimize degradation of the rapamycin macrocycle, which is sensitive to both acidic and basic conditions.[1] 3. Choice of Acylating Agent: Vinyl esters are often used as acyl donors in lipase-catalyzed reactions as they can lead to irreversible acylation and high yields.[5]

Purification

Question ID Question Possible Causes & Solutions
PUR-01 I am having difficulty separating the 42-OH derivative from the unreacted rapamycin and the 31-OH isomer by column chromatography. Cause: The similar polarity of these compounds makes separation challenging. Solutions: 1. Optimize Solvent System: Use TLC to meticulously optimize the mobile phase for your flash chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexane or heptane) is often required to achieve good separation.[6] 2. High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often necessary. A reversed-phase C18 or C8 column with a mobile phase of acetonitrile/water or methanol/water is commonly used. 3. Alternative Stationary Phases: Consider using different silica gel mesh sizes or alternative stationary phases if standard silica gel does not provide adequate separation.
PUR-02 My purified product is not stable and shows degradation upon storage. Cause: Rapamycin and its derivatives are sensitive to light, air, and temperature. Solutions: 1. Proper Storage: Store the purified compound as a solid under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light. 2. Avoid Repeated Freeze-Thaw Cycles: If in solution, aliquot the sample to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Question ID Question Answer
FAQ-01 What is the primary challenge in the selective synthesis of 42-OH rapamycin derivatives?The main challenge is the poor regioselectivity due to the presence of two secondary hydroxyl groups at positions C31 and C42 with similar reactivity. This often leads to the formation of a mixture of 42-monoacylated, 31-monoacylated, and 31,42-diacylated products.[1]
FAQ-02 What are the advantages of using a lipase for the 42-OH acylation of rapamycin?Lipase-catalyzed acylation offers high regioselectivity for the 42-OH position under mild reaction conditions. This enzymatic approach minimizes the need for protecting groups, reduces the number of synthetic steps, and often leads to higher yields of the desired product with fewer side products.[1][3]
FAQ-03 Which analytical techniques are most suitable for characterizing 42-OH rapamycin derivatives?A combination of techniques is recommended for full characterization: - NMR Spectroscopy (1H and 13C): To confirm the structure and determine the site of acylation. - Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the derivative. - High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
FAQ-04 How does modification at the 42-OH position affect the biological activity of rapamycin?The 42-OH position is part of the "effector domain" of rapamycin, which is involved in binding to the FRB domain of mTOR. Modifications at this position can modulate the compound's interaction with mTORC1, potentially altering its immunosuppressive and anti-proliferative activities. Many clinically approved rapamycin analogs, such as everolimus and temsirolimus, are modified at this position.

Quantitative Data

Table 1: Comparison of Synthetic Strategies for 42-OH Acylation of Rapamycin

Method Catalyst/Reagent Solvent Temperature Reaction Time Yield (%) Purity (%) Reference
Protecting Group StrategyTBDMSCl, TMSCl, Acylating AgentDichloromethane, Pyridine0°C to RTMulti-step~48 (overall)>95 (after purification)[2]
Lipase-Catalyzed AcylationNovozym 435 (immobilized Candida antarctica lipase B)tert-Butyl methyl ether (TBME)Room Temperature48 h~95>99 (regioselectivity)[1]
Lipase-Catalyzed AcylationLipase PS-C "Amano" IItert-Butyl methyl ether (TBME)Room Temperature6 h>90High regioselectivity[3]
In-situ IR Monitored SynthesisTMSCl, H2SO4, Acylating AgentDichloromethaneNot specified~4 h~48 (overall)Not specified[2]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Regioselective Acylation of Rapamycin

This protocol is a general guideline based on literature procedures for the synthesis of 42-O-acyl rapamycin derivatives using an immobilized lipase.

Materials:

  • Rapamycin

  • Acyl donor (e.g., vinyl acetate, succinic anhydride)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous solvent (e.g., tert-butyl methyl ether - TBME)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

  • TLC plates and developing chamber

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add rapamycin (1 equivalent).

  • Dissolution: Dissolve the rapamycin in anhydrous TBME under an inert atmosphere.

  • Addition of Reagents: Add the acyl donor (typically 1.5-2 equivalents) to the solution.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically by weight, e.g., 20 mg per 20 mg of rapamycin).

  • Reaction: Stir the mixture at room temperature, protected from light.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of rapamycin and the appearance of a new, typically less polar, product spot.

  • Work-up: Once the reaction is complete (as determined by TLC, e.g., after 24-48 hours), filter off the immobilized lipase. Wash the enzyme with fresh solvent.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by preparative HPLC.

  • Characterization: Characterize the purified product by NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, mLST8) Growth Factors->mTORC1 Activates mTORC2 mTORC2 (mTOR, Rictor, mSIN1, mLST8) Growth Factors->mTORC2 Activates Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Akt Akt mTORC2->Akt Phosphorylates (Ser473) Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Cell Survival Cell Survival Akt->Cell Survival Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 Allosterically Inhibits

Caption: The mTOR signaling pathway, highlighting the roles of mTORC1 and mTORC2 and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Workflow

Experimental_Workflow start Start: Rapamycin reaction Selective 42-OH Acylation (e.g., Lipase-catalyzed) start->reaction workup Reaction Work-up (Filter, Concentrate) reaction->workup purification Purification (Flash Chromatography / Prep-HPLC) workup->purification analysis Analysis (NMR, MS, HPLC) purification->analysis product Pure 42-OH Rapamycin Derivative analysis->product

Caption: A general experimental workflow for the synthesis and purification of 42-OH rapamycin derivatives.

Troubleshooting Logic

Troubleshooting_Logic start Problem with Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Conversion poor_selectivity Poor Regioselectivity issue->poor_selectivity Mixture of Isomers side_products Side Products issue->side_products Multiple Spots on TLC check_reagents Check Reagent/Catalyst Activity low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions change_strategy Consider Alternative Strategy (e.g., Protecting Groups, Lipase) poor_selectivity->change_strategy optimize_stoichiometry Optimize Reagent Stoichiometry side_products->optimize_stoichiometry mild_conditions Use Milder Conditions side_products->mild_conditions solution_yield Solution: - Use fresh reagents/catalyst - Optimize conditions check_reagents->solution_yield check_conditions->solution_yield solution_selectivity Solution: - Use protecting groups - Employ enzymatic catalysis change_strategy->solution_selectivity solution_side_products Solution: - Adjust stoichiometry - Lower temperature optimize_stoichiometry->solution_side_products mild_conditions->solution_side_products

Caption: A troubleshooting logic diagram for common issues in the selective synthesis of 42-OH rapamycin derivatives.

References

Minimizing batch-to-batch variability of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of 42-(2-Tetrazolyl)rapamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of rapamycin, a macrolide compound known for its potent immunosuppressive and anti-proliferative properties.[][2] Specifically, it is described as a proagent compound of a rapamycin analog.[3][4] Like other rapamycin analogs, it is investigated for its potential as an mTOR inhibitor in various research and therapeutic areas, including oncology and immunology.[][5]

Q2: What are the most common sources of batch-to-batch variability with this compound?

Batch-to-batch variability of this compound can arise from several factors inherent to the complex nature of its parent compound, rapamycin, and the subsequent chemical modifications. Key sources include:

  • Impurities from Starting Material: The rapamycin used as the starting material is a fermentation product, which can contain structurally similar impurities and fermentation by-products.[6][7]

  • Synthetic Byproducts: The chemical synthesis to introduce the tetrazolyl group at the C-42 position can lead to incompletely reacted starting material, isomers, and other related substances.[8][9]

  • Degradation Products: Rapamycin and its derivatives are sensitive to heat, light, moisture, and certain solvents, which can lead to the formation of degradation products over time.[8][10] A common degradation pathway involves the cleavage of the macrolide ring, resulting in inactive seco-derivatives.[11]

  • Isomerization: In solution, rapamycin and its analogs can exist as a mixture of conformational isomers (rotamers), which can be difficult to separate and may have different biological activities.[11][12][13] The solvent used can influence the equilibrium between these isomers.[13]

  • Residual Solvents: Trace amounts of solvents used during synthesis and purification may remain in the final product.[8]

Q3: How can I assess the purity and consistency of my this compound batches?

A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for assessing purity, quantifying the main compound, and detecting impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive for identifying and quantifying known and unknown impurities and degradation products.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the chemical structure of the compound and for the unambiguous identification of impurities, especially for distinguishing between isomers.[6][7]

  • Karl Fischer Titration: This method is used to determine the water content, which is critical for stability.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the presence of residual solvents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Action
Inconsistent biological activity between batches (e.g., variable IC50 values). Purity Differences: The presence of inactive or less active impurities can dilute the active compound.1. Perform HPLC or LC-MS analysis to compare the purity profiles of the batches.2. Quantify the main peak and any significant impurities.3. Consider re-purifying the material if purity is below the required specification.
Presence of Isomers: Different ratios of conformational isomers may exhibit varying biological activities.1. Analyze the batches by HPLC, paying close attention to peak shapes and the presence of closely eluting peaks that might indicate isomers.[11][12]2. If possible, use NMR to characterize the isomeric composition.
Degradation of the Compound: Improper storage or handling can lead to degradation.1. Review storage conditions (temperature, light exposure, humidity).2. Analyze the material by LC-MS to look for known degradation products, such as seco-rapamycin.[11]
Poor solubility or precipitation of the compound in experimental media. Polymorphism: The compound may exist in different crystalline forms with varying solubilities.1. Consider performing powder X-ray diffraction (PXRD) to assess the crystalline form.2. Experiment with different solvent systems for dissolution.
Incorrect pH of the medium. Ensure the pH of the experimental medium is compatible with the compound's stability and solubility.
High Water Content: Excess moisture can affect solubility and stability.Determine the water content using Karl Fischer titration and dry the material if necessary.
Appearance of new peaks in HPLC chromatograms over time. Compound Degradation: The compound is degrading under the current storage conditions.1. Confirm the identity of the new peaks using LC-MS.2. Re-evaluate storage conditions. Store in a tightly sealed container at low temperature (e.g., -20°C or -80°C), protected from light and moisture.
Solvent-Induced Isomerization: The solvent used for storage or analysis may be promoting the formation of different isomers.[13]Investigate the stability of the compound in different solvents to find a more suitable one for long-term storage of solutions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[11][12]

  • Mobile Phase: A gradient of methanol and water is commonly used. For example, a starting condition of 80:20 (v/v) methanol:water.[11][12]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Column Temperature: 57°C (elevated temperature can improve peak shape for rapamycin and its analogs).[11][12]

  • Detection Wavelength: 277 nm.[11][12]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (solvent) to ensure no carryover.

    • Inject the sample solution.

    • Run the HPLC method and record the chromatogram.

    • Integrate all peaks and calculate the area percentage of the main peak to determine the purity.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol outlines a general approach for identifying impurities.

  • Instrumentation: LC-MS system (e.g., QTRAP or similar).

  • LC Conditions: Use an HPLC method similar to the one described above.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is typically used for rapamycin and its analogs.

  • Scan Mode:

    • Full scan mode to detect all ions within a specified mass range.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis of known impurities.

  • Procedure:

    • Perform an LC-MS run of the sample.

    • Analyze the mass spectra of the main peak to confirm the molecular weight of this compound.

    • Analyze the mass spectra of the minor peaks to identify potential impurities. Compare the observed masses with those of known rapamycin-related impurities and degradation products.[][8]

    • Utilize MS/MS fragmentation to gain structural information about unknown impurities.[6][7]

Visualizations

cluster_synthesis Synthesis & Purification cluster_variability Sources of Variability S_Rapamycin Rapamycin (Starting Material) S_Reaction Chemical Modification at C-42 S_Rapamycin->S_Reaction S_Crude Crude this compound S_Reaction->S_Crude S_Purification Purification (e.g., Chromatography) S_Crude->S_Purification S_Final Final Product S_Purification->S_Final V_Impurities Starting Material Impurities V_Impurities->S_Rapamycin V_Byproducts Synthetic Byproducts & Isomers V_Byproducts->S_Reaction V_Degradation Degradation Products V_Degradation->S_Final V_Solvents Residual Solvents V_Solvents->S_Final

Caption: Key sources of batch-to-batch variability in the synthesis of this compound.

start Inconsistent Experimental Results Observed check_purity Assess Purity & Impurity Profile (HPLC/LC-MS) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure check_stability Investigate for Degradation (LC-MS) is_pure->check_stability Yes repurify Action: Re-purify Material or Source New Batch is_pure->repurify No is_stable Is Compound Stable? check_stability->is_stable check_isomers Analyze for Isomeric Content (HPLC/NMR) is_stable->check_isomers Yes review_storage Action: Review Storage & Handling Procedures is_stable->review_storage No consider_isomers Action: Account for Isomers in Biological Assays check_isomers->consider_isomers end Problem Resolved repurify->end review_storage->end consider_isomers->end

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

cluster_mTOR mTOR Signaling Pathway mTORC1 mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes FKBP12 FKBP12 Complex Ternary Complex FKBP12->Complex RapaTetra 42-(2-Tetrazolyl) rapamycin RapaTetra->FKBP12 Binds RapaTetra->Complex Complex->mTORC1 Inhibits

Caption: Simplified mechanism of action for rapamycin analogs inhibiting the mTORC1 pathway.

References

Technical Support Center: Overcoming Resistance to 42-(2-Tetrazolyl)rapamycin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a derivative of rapamycin, a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). Like other rapamycin analogs (rapalogs), it is presumed to first form a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival by impeding the phosphorylation of key substrates like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).

Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm resistance?

To confirm resistance, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of acquired resistance. The Resistance Index (RI) can be calculated as follows:

RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

An RI value significantly greater than 1 confirms the development of resistance.

Q3: What are the common molecular mechanisms of resistance to rapamycin analogs like this compound?

Resistance to rapalogs can arise through several mechanisms:

  • Mutations in the mTOR Pathway:

    • mTOR Gene Mutations: Mutations in the FRB domain of mTOR can prevent the binding of the FKBP12-rapalog complex, rendering the drug ineffective.

    • FKBP12 Mutations: Mutations in the FKBP12 gene can inhibit the formation of the initial drug-protein complex.

    • Downstream Effector Alterations: Mutations or altered expression of downstream targets like S6K1 and 4E-BP1 can uncouple cell proliferation from mTORC1 control.[1]

  • Feedback Activation of Survival Pathways:

    • PI3K/AKT Pathway Activation: A critical mechanism of resistance is the feedback activation of the PI3K/AKT pathway. mTORC1 inhibition by rapalogs can relieve a negative feedback loop on insulin receptor substrate 1 (IRS-1), leading to enhanced PI3K and AKT signaling, which promotes cell survival and proliferation.

  • Incomplete Inhibition of mTORC1 Substrates:

    • Rapalogs are allosteric inhibitors and may not completely suppress the phosphorylation of all mTORC1 substrates, particularly 4E-BP1, which is critical for cap-dependent translation.

  • Role of mTORC2:

    • The mTORC2 complex is largely insensitive to acute treatment with rapamycin and its analogs. mTORC2 can promote cell survival by phosphorylating and activating AKT at Serine 473.

Q4: How can I investigate the specific mechanism of resistance in my cell line?

A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:

  • Western Blotting: This is a crucial first step to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway. Key proteins to probe include: p-mTOR (Ser2448), p-AKT (Ser473 and Thr308), p-S6K (Thr389), and p-4E-BP1 (Thr37/46).

  • Gene Sequencing: Sequence the MTOR (specifically the FRB domain) and FKBP12 genes to identify potential mutations.

  • Co-Immunoprecipitation: To investigate the interaction between this compound, FKBP12, and mTOR, you can perform a co-immunoprecipitation assay.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over time.
Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with the drug to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q4).
Cell Line Contamination or Genetic Drift 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line.
Degradation of this compound 1. Prepare fresh stock solutions of the drug. 2. Verify the storage conditions and stability of the compound.
Issue 2: High IC50 value for this compound in a new cancer cell line.
Possible Cause Troubleshooting Steps
Intrinsic Resistance 1. Analyze the baseline protein expression and phosphorylation status of the PI3K/AKT/mTOR pathway via Western blot. High basal p-AKT levels may indicate intrinsic resistance. 2. Sequence the MTOR and FKBP12 genes for pre-existing mutations.
Suboptimal Experimental Conditions 1. Optimize the cell seeding density and treatment duration in your cell viability assay. 2. Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and non-toxic to the cells.
Issue 3: Western blot shows no change in p-S6K or p-4E-BP1 after treatment.
Possible Cause Troubleshooting Steps
Ineffective Drug Concentration or Treatment Time 1. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting mTORC1 signaling. 2. Confirm the activity of your drug stock on a known sensitive cell line.
Technical Issues with Western Blotting 1. Antibody Performance: Use validated antibodies for phosphorylated and total proteins. Titrate antibody concentrations. 2. Sample Preparation: Ensure lysates are prepared with phosphatase and protease inhibitors and kept on ice. 3. Protein Transfer: Verify efficient transfer of proteins to the membrane, especially for high molecular weight proteins like mTOR.
Resistance Mechanism Bypassing mTORC1 1. Investigate upstream signaling pathways (e.g., PI3K/AKT) for feedback activation. 2. Consider alternative mechanisms of translation initiation that are independent of 4E-BP1 phosphorylation.

Data Presentation

Table 1: Representative IC50 Values of C-42 Modified Rapamycin Analogs in Various Cancer Cell Lines.

Note: Data for this compound is not publicly available. The following data for Temsirolimus and Everolimus, which are also modified at the C-42 position, are provided as representative examples.

DrugCell LineCancer TypeIC50 (nM)Reference
TemsirolimusSKBr3Breast Cancer1.6
TemsirolimusBT474Breast Cancer4.3
TemsirolimusBel-7402Liver Cancer8620[2]
EverolimusBT474Breast Cancer71[1]
EverolimusPrimary Breast Cancer CellsBreast Cancer156[1]
EverolimusHCT-15Colon CancerSensitive (IC50 measurable)[3]
EverolimusA549Lung CancerSensitive (IC50 measurable)[3]
EverolimusKB-31Oral CancerInsensitive (IC50 not reached)[3]
EverolimusHCT-116Colon CancerInsensitive (IC50 not reached)[3]

Table 2: Example of Resistance Index (RI) Calculation.

Cell LineIC50 of Rapalog (nM)Resistance Index (RI)
Parental MCF-715-
Rapamycin-Resistant MCF-715010

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for mTOR Pathway Analysis

This protocol is for assessing the phosphorylation status of key mTOR pathway proteins.

Materials:

  • Parental and resistant cancer cell lines

  • 6-well plates

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K, p-4E-BP1, 4E-BP1, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentration and time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Co-Immunoprecipitation of mTORC1

This protocol is for assessing the interaction of components within the mTORC1 complex.

Materials:

  • Cancer cell lysates

  • CHAPS lysis buffer

  • Anti-Raptor antibody or control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Lysate Preparation: Lyse cells in CHAPS buffer to maintain the integrity of the mTOR complexes.

  • Immunoprecipitation: Incubate the cell lysate with an anti-Raptor antibody (for mTORC1) or a control IgG overnight at 4°C.

  • Bead Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against mTOR, Raptor, and other expected mTORC1 components.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth 42_2_Tetrazolyl_rapamycin 42-(2-Tetrazolyl) -rapamycin 42_2_Tetrazolyl_rapamycin->mTORC1

Caption: mTORC1 signaling pathway and inhibition by 42-(2-Tetrazolyl)-rapamycin.

Resistance_Mechanisms cluster_drug cluster_mTORC1 cluster_resistance Mechanisms of Resistance cluster_outcome Rapalog 42-(2-Tetrazolyl) -rapamycin mTORC1 mTORC1 Rapalog->mTORC1 Inhibition PI3K_Activation Feedback Activation of PI3K/AKT mTORC1->PI3K_Activation Negative Feedback Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Suppresses mTOR_Mutation mTOR (FRB) Mutation mTOR_Mutation->mTORC1 PI3K_Activation->Cell_Survival mTORC2_Activity mTORC2 Activity mTORC2_Activity->Cell_Survival

Caption: Key mechanisms of resistance to 42-(2-Tetrazolyl)-rapamycin.

Experimental_Workflow cluster_start cluster_confirmation Confirmation cluster_investigation Mechanism Investigation cluster_outcome Start Suspected Resistance Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability IC50_Determination Determine IC50 & Calculate Resistance Index Cell_Viability->IC50_Determination Western_Blot Western Blot (p-AKT, p-S6K, etc.) IC50_Determination->Western_Blot Sequencing mTOR/FKBP12 Sequencing IC50_Determination->Sequencing Co_IP Co-Immunoprecipitation IC50_Determination->Co_IP End Identify Resistance Mechanism Western_Blot->End Sequencing->End Co_IP->End

Caption: Experimental workflow for investigating resistance.

References

Stability of 42-(2-Tetrazolyl)rapamycin in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of 42-(2-Tetrazolyl)rapamycin?

A1: For initial solubilization, it is recommended to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Based on analogs, DMSO is a common choice for creating high-concentration stock solutions.

Q2: How should I store the solid compound and stock solutions?

A2: The solid form of this compound should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to minimize exposure to moisture and air. For short-term storage (a few days), 4°C may be acceptable, but long-term stability is best maintained at -20°C.

Q3: Is this compound stable in aqueous buffer solutions?

A3: Based on data from the parent compound rapamycin, this compound is expected to have limited stability in aqueous solutions, particularly in phosphate-buffered saline (PBS). Degradation is often observed in aqueous media, and the rate of degradation is influenced by pH, temperature, and buffer composition. It is advisable to prepare fresh dilutions in aqueous buffers immediately before use.

Q4: Can I use phosphate-buffered saline (PBS) for my experiments with this compound?

A4: Caution is advised when using PBS. Rapamycin is known to be unstable in PBS. If your experimental protocol allows, consider using alternative buffer systems or deionized water for dilutions, though the compound's low aqueous solubility must be taken into account. If PBS must be used, minimize the incubation time and maintain a low temperature to reduce degradation.

Q5: What are the primary degradation pathways for rapamycin and its analogs?

A5: The main degradation pathways for rapamycin include hydrolysis of the lactone ring, leading to the formation of secorapamycin, and isomerization. The stability is significantly affected by pH, with increased degradation under both acidic and basic conditions. Autoxidation can also occur, leading to a complex mixture of degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my assay. 1. Degradation of the compound in aqueous buffer. 2. Multiple freeze-thaw cycles of the stock solution. 3. Exposure to light.1. Prepare fresh dilutions in your experimental buffer immediately before each experiment. Minimize the time the compound spends in aqueous solution. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in foil.
Inconsistent results between experiments. 1. Inconsistent age of diluted solutions. 2. pH shift in the buffer during the experiment. 3. Variability in buffer preparation.1. Standardize the time between preparing the diluted solution and its use in the assay. 2. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. 3. Use a consistent source and preparation method for all buffer components.
Precipitation of the compound upon dilution in aqueous buffer. 1. Low aqueous solubility of the compound. 2. The final concentration exceeds the solubility limit in the chosen buffer.1. Consider using a co-solvent such as a small percentage of DMSO or ethanol in your final dilution, if compatible with your experimental system. 2. Perform a solubility test to determine the maximum achievable concentration in your specific buffer system before proceeding with experiments.
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). 1. Degradation of the compound. 2. Isomerization of the compound in solution.1. Confirm the identity of the main peak using a freshly prepared standard. Analyze samples at different time points to monitor the growth of degradation peaks. 2. Rapamycin is known to exist as a mixture of conformational isomers in solution. This may also be the case for its analogs. Consult literature on rapamycin analysis for information on typical isomer peak patterns.

Stability Data for Rapamycin (as a proxy for this compound)

The following tables summarize the stability of rapamycin in different conditions. This data should be used as a general guideline.

Table 1: Half-life of Rapamycin in Different Aqueous Media

Medium pH Temperature Approximate Half-life Reference
Ultrapure Water (UPW)NeutralRoom Temp.~111.8 hours[1]
Normal Saline (NS)NeutralRoom Temp.~43.6 hours[1]
Phosphate-Buffered Saline (PBS)7.4Room Temp.~11.5 hours[1]
Acetonitrile/Water (30/70 v/v) with 23.7 mM Ammonium Acetate7.3 (apparent)Not Specified~890 hours[2][3]
Acetonitrile/Water (30/70 v/v) with 237 mM Ammonium Acetate7.3 (apparent)Not Specified~200 hours[2][3]
Acetonitrile/Water (30/70 v/v) with NaOH12.2 (apparent)Not SpecifiedSignificantly reduced (by orders of magnitude)[2][3]

Table 2: General Factors Influencing Rapamycin Stability

Factor Effect on Stability Notes
pH Highly pH-dependent. Less stable at acidic and basic pH.Base catalysis significantly accelerates degradation.[2][3]
Temperature Degradation rate increases with temperature.Storage at lower temperatures (4°C or -20°C) is crucial.
Buffer Composition Certain buffer components can accelerate degradation.Phosphate ions in PBS have been shown to reduce stability.[1] Higher buffer concentrations can increase the rate of degradation.
Aqueous Environment Generally unstable in aqueous solutions.Hydrolysis is a primary degradation pathway.[4]
Organic Solvents More stable in anhydrous organic solvents.Isomerization can still occur in organic solvents.[5]
Light Susceptible to degradation upon exposure to light.Solutions should be protected from light.
Oxygen Can undergo autoxidation.Degassing buffers and minimizing headspace in vials can help.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC-UV

This protocol outlines a general method for assessing the chemical stability of this compound in a specific buffer system.

1. Materials and Reagents:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO, anhydrous ethanol)

  • Buffer system of interest (e.g., citrate buffer, TRIS buffer)

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV detector

  • C8 or C18 reversed-phase HPLC column

2. Preparation of Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 1-10 mg/mL) in the chosen organic solvent.

  • Prepare the buffer system of interest at the desired pH and concentration.

  • Spike a known volume of the stock solution into the buffer to achieve the final desired concentration for the stability study. The final concentration of the organic solvent should be minimized (typically <1%) to avoid affecting the stability in the aqueous environment.

3. Stability Study Incubation:

  • Divide the final solution into aliquots in amber vials.

  • Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.

4. HPLC Analysis:

  • Mobile Phase: A common mobile phase for rapamycin and its analogs is a gradient of methanol or acetonitrile and water. For example, a starting condition could be 80:20 (v/v) methanol:water.

  • Column: A C8 column (e.g., 150 x 4.6 mm, 5 µm particle size) is often used.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 57°C, to ensure reproducible chromatography.

  • Detection: Monitor the elution at a wavelength of approximately 277 nm.

  • Injection Volume: Inject a consistent volume (e.g., 20 µL) for each sample.

5. Data Analysis:

  • At each time point, quantify the peak area of the intact this compound.

  • Plot the percentage of the remaining compound against time.

  • Calculate the degradation rate constant and the half-life (t½) of the compound under the tested conditions.

Visualizations

Caption: Troubleshooting workflow for compound instability issues.

G General Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Concentrated Stock (e.g., in DMSO) spike Spike Stock into Buffer (t=0 sample) prep_stock->spike prep_buffer Prepare Test Buffer System (e.g., Citrate, pH 5.0) prep_buffer->spike aliquot Aliquot into Vials spike->aliquot incubate Incubate at Defined Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->incubate sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample hplc Analyze by HPLC-UV sample->hplc data Quantify Peak Area hplc->data plot Plot % Remaining vs. Time data->plot calculate Calculate Half-Life (t½) plot->calculate

Caption: Experimental workflow for stability assessment.

References

Validation & Comparative

A Comparative Guide to mTORC1/mTORC2 Selectivity: 42-(2-Tetrazolyl)rapamycin vs. Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricacies of mTOR signaling, understanding the selectivity of inhibitory compounds is paramount. This guide provides a detailed comparison of the well-established mTOR inhibitor, Rapamycin, and its analog, 42-(2-Tetrazolyl)rapamycin, with a focus on their selectivity for the mTORC1 and mTORC2 complexes.

Introduction to mTOR Signaling and its Complexes

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR exerts its functions through two distinct multiprotein complexes: mTORC1 and mTORC2.[2]

  • mTORC1: Composed of mTOR, Raptor, and mLST8, this complex is sensitive to nutrient and growth factor inputs. Its activation leads to the phosphorylation of key downstream effectors such as S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.[1][3]

  • mTORC2: This complex, containing mTOR, Rictor, mSin1, and mLST8, is generally considered rapamycin-insensitive in acute settings.[1][2] It plays a crucial role in cell survival and cytoskeletal organization by phosphorylating substrates like Akt at serine 473.[1][3]

The differential roles of mTORC1 and mTORC2 make the selectivity of inhibitors a critical factor in therapeutic applications and research.

Rapamycin: The Archetypal mTORC1 Inhibitor

Rapamycin is a macrolide compound that has been extensively studied as an mTOR inhibitor.[1] It functions allosterically by first binding to the immunophilin FKBP12.[4] This drug-protein complex then interacts with the FRB domain of mTOR within the mTORC1 complex, leading to its inhibition.[4]

While highly effective against mTORC1, rapamycin's effect on mTORC2 is more nuanced. Acute treatment with rapamycin generally does not inhibit mTORC2 activity.[2][5] However, prolonged exposure to rapamycin has been shown to disrupt the assembly of mTORC2 in certain cell types, leading to its inhibition.[1][6] The sensitivity of mTORC2 to chronic rapamycin treatment is influenced by the cellular expression levels of FKBP12.[6]

This compound: A Rapamycin Analog

Comparative Data Summary

The following table summarizes the known and inferred selectivity profiles of Rapamycin and this compound.

FeatureRapamycinThis compound
Primary Target mTORC1Inferred to be mTORC1
Mechanism of Action Allosteric inhibition via FKBP12 bindingInferred to be allosteric inhibition via FKBP12 binding
Acute mTORC2 Inhibition No significant inhibition[1][2]Not experimentally determined
Chronic mTORC2 Inhibition Yes, in a cell-type dependent manner[1][6]Not experimentally determined

Experimental Protocols for Determining mTORC1/mTORC2 Selectivity

A standard method to assess the selectivity of a compound for mTORC1 versus mTORC2 is to measure the phosphorylation status of their respective downstream substrates using Western blotting.

Western Blot Analysis of mTORC1 and mTORC2 Activity

Objective: To determine the inhibitory effect of a test compound on mTORC1 and mTORC2 signaling pathways.

Materials:

  • Cell line of interest (e.g., HEK293T, PC3)

  • Cell culture reagents

  • Test compounds (Rapamycin, this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-S6K1 (Thr389) (for mTORC1 activity)[3]

    • Total S6K1

    • Phospho-Akt (Ser473) (for mTORC2 activity)[3]

    • Total Akt

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of the test compounds for both acute (e.g., 2 hours) and chronic (e.g., 24 hours) time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to determine the extent of inhibition.

Visualizing mTOR Signaling and Experimental Workflow

mTOR_Signaling_Pathway cluster_inputs cluster_mTORC cluster_downstream cluster_inhibitors Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt (S473) Akt (S473) mTORC2->Akt (S473) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Akt (S473)->mTORC1 Cell Survival Cell Survival Akt (S473)->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin Rapamycin->mTORC1 This compound This compound This compound->mTORC1

Caption: The mTOR signaling pathway, highlighting the distinct roles of mTORC1 and mTORC2 and the inhibitory action of Rapamycin.

Experimental_Workflow A Cell Culture & Treatment (Vehicle, Rapamycin, Analog) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (p-S6K1, p-Akt S473) E->F G Detection & Analysis F->G

References

A Comparative Efficacy Analysis: 42-(2-Tetrazolyl)rapamycin (Zotarolimus) versus Everolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent mTOR inhibitors: 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), and Everolimus (RAD001). While both are analogues of rapamycin and target the mTOR pathway, their clinical development has largely focused on different therapeutic areas, with Zotarolimus primarily utilized in drug-eluting stents for preventing restenosis and Everolimus being widely developed as an anti-cancer agent. This comparison synthesizes available preclinical data to inform research and development decisions.

Mechanism of Action: A Shared Pathway

Both Zotarolimus and Everolimus exert their anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. The mechanism involves the formation of a complex with the intracellular protein FK-binding protein 12 (FKBP12). This drug-FKBP12 complex then binds to the mTORC1 complex, inhibiting its kinase activity and preventing the phosphorylation of downstream effectors like p70 S6 kinase and 4E-BP1. This cascade ultimately leads to cell cycle arrest in the G1 phase and a halt in cell proliferation.[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates AKT AKT PI3K->AKT Activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E_BP1->Protein Synthesis Inhibits when hypophosphorylated Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Zotarolimus / Everolimus Zotarolimus / Everolimus FKBP12 FKBP12 Zotarolimus / Everolimus->FKBP12 Drug-FKBP12 Complex Drug-FKBP12 Complex Zotarolimus / Everolimus->Drug-FKBP12 Complex FKBP12->Drug-FKBP12 Complex Drug-FKBP12 Complex->mTORC1 Inhibits A Seed Cells in 96-well Plate B Add mTOR Inhibitor (Varying Concentrations) A->B C Incubate (e.g., 48h) B->C D Add CCK-8 Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance (450nm) E->F G Calculate Cell Viability & IC50 F->G A Implant Human Cancer Cells into Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Drug and Vehicle C->D E Measure Tumor Volume & Body Weight Regularly D->E F Analyze Tumor Growth Inhibition & Toxicity E->F

References

Head-to-head comparison of 42-(2-Tetrazolyl)rapamycin and Temsirolimus in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus, and Temsirolimus, two derivative compounds of rapamycin that inhibit the mammalian target of rapamycin (mTOR) signaling pathway. While both compounds share a core mechanism of action, their development, primary applications, and available in vivo data for systemic cancer therapy differ significantly.

It is critical to note at the outset that no direct head-to-head in vivo studies comparing the systemic anti-cancer efficacy, pharmacokinetics, and safety of this compound and Temsirolimus have been published to date. Temsirolimus is an established anti-cancer agent approved for systemic use, whereas this compound was specifically developed for local drug delivery via coronary stents. Recent academic studies have begun to explore its potential for systemic cancer treatment, but this research is still in early preclinical stages.

This guide will, therefore, summarize the available in vivo data for each compound independently, provide detailed experimental protocols from published studies, and present a qualitative comparison to inform researchers on their distinct characteristics.

Compound Overview and Qualitative Comparison

Temsirolimus is a water-soluble ester of sirolimus, developed and approved for the intravenous treatment of advanced renal cell carcinoma (RCC).[1] In contrast, this compound (Zotarolimus) is a semi-synthetic, highly lipophilic derivative of sirolimus.[2][3] This lipophilicity was a key design feature for its primary application: local, sustained-release from polymer-coated drug-eluting stents to prevent coronary artery restenosis by inhibiting the proliferation of smooth muscle cells.[4][5] Only recently have studies explored its systemic administration for anti-cancer effects.[6][7]

FeatureThis compound (Zotarolimus)Temsirolimus
Primary Indication Prevention of coronary artery restenosis (in drug-eluting stents)[2]Treatment of advanced renal cell carcinoma[1]
Approved Formulation Polymer coating on coronary stents for local delivery[5]Intravenous infusion for systemic delivery
Development Status for Systemic Cancer Therapy Early preclinical research[6][7]Clinically approved and established
Key Physicochemical Property Highly lipophilic, designed for tissue retention[3]Water-soluble ester, suitable for IV administration
Mechanism of Action Forms a complex with FKBP-12 to inhibit mTORC1[3][4]Forms a complex with FKBP-12 to inhibit mTORC1

The mTOR Signaling Pathway

Both this compound and Temsirolimus exert their effects by targeting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[4] The compounds first bind to the intracellular protein FK-binding protein 12 (FKBP-12). This drug-FKBP-12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1), preventing the phosphorylation of its downstream targets, such as p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[4] The inhibition of these downstream effectors leads to an arrest of the cell cycle in the G1 phase, thereby halting cell proliferation.[2]

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC | mTORC1 mTORC1 TSC->mTORC1 | p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Growth p70S6K->Proliferation _4EBP1->Proliferation | Drug Zotarolimus or Temsirolimus FKBP12 FKBP-12 Drug->FKBP12 Complex Drug-FKBP12 Complex Drug->Complex FKBP12->Complex Complex->mTORC1 |

Caption: Simplified mTORC1 signaling pathway targeted by Zotarolimus and Temsirolimus.

Summary of In Vivo Anti-Cancer Data

The following tables summarize available in vivo data from preclinical cancer models. It is important to reiterate that these studies were conducted independently and under different conditions, and thus the results are not directly comparable.

This compound (Zotarolimus)

Recent studies have evaluated the systemic administration of Zotarolimus in xenograft models of human colorectal and lung cancer.

Cancer TypeCell LineAnimal ModelDosage & AdministrationKey FindingsReference
Colorectal Adenocarcinoma HCT-116BALB/c nude mice2 mg/kg/day (unspecified route)Retarded tumor growth; increased tumor apoptosis; reduced inflammation and metastasis-related factors. Showed a strong synergistic effect when combined with 5-fluorouracil.[6],[8]
Lung Adenocarcinoma A549BALB/c nude mice2 mg/kg/day (unspecified route)Retarded tumor growth; increased tumor apoptosis; decreased inflammatory cytokines. Showed a synergistic tumor-inhibiting effect when combined with 5-fluorouracil.[7],[9]
Temsirolimus

Temsirolimus has been extensively studied in vivo across a wide range of cancer models. The data below is representative of its activity in renal cell carcinoma, its primary clinical indication.

Cancer TypeCell LineAnimal ModelDosage & AdministrationKey FindingsReference
Renal Cell Carcinoma 786-ONu/Nu nude mice0.6 mg/KgSignificantly inhibited the growth of xenograft tumors compared to vehicle control.[10]
Renal Cell Carcinoma Multiple RCC cell linesN/A10 nM (in combination with Ixabepilone)Demonstrated synergistic anti-tumor effects when combined with a microtubule stabilizing drug.[11]

Experimental Protocols

Protocol for In Vivo Xenograft Study with Systemic this compound (Zotarolimus)

This protocol is based on the methodologies described in studies evaluating Zotarolimus in colorectal and lung cancer models.[6][7]

1. Cell Culture:

  • Human cancer cell lines (e.g., HCT-116 or A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Animal Model:

  • Male BALB/c nude mice, 4-6 weeks old, are used. Animals are housed in a specific-pathogen-free (SPF) environment with controlled temperature and a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.

3. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a sterile saline or media solution.

  • Approximately 5 x 10⁶ cells in a volume of 0.1 mL are injected subcutaneously into the right flank of each mouse.

4. Treatment Regimen:

  • Tumor growth is monitored using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n=8 per group).

  • The treatment group receives Zotarolimus at a dose of 2 mg/kg/day. The control group receives a vehicle control (e.g., saline). The drug is administered for a specified period, for example, 28 days.

5. Efficacy Assessment:

  • Tumor volume is measured every 2-3 days using the formula: Volume = (Length × Width²) / 2.

  • Animal body weight is monitored as an indicator of systemic toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed.

6. Pharmacodynamic and Mechanistic Analysis:

  • A portion of the tumor tissue is fixed in formalin for immunohistochemical (IHC) analysis of markers for apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

  • Another portion is snap-frozen for western blot analysis to confirm inhibition of the mTOR pathway (e.g., decreased phosphorylation of p70S6K and 4E-BP1).

Generalized Protocol for In Vivo Xenograft Study with Temsirolimus

This protocol represents a general methodology for evaluating Temsirolimus in a preclinical setting.

1. Cell Culture and Animal Model:

  • As described in section 4.1, using a relevant cancer cell line (e.g., 786-O for RCC).

2. Tumor Implantation:

  • As described in section 4.1.

3. Treatment Regimen:

  • Once tumors are established, mice are randomized into groups.

  • Temsirolimus is typically formulated for intravenous (IV) or intraperitoneal (IP) injection.

  • A common dosing schedule is weekly administration, for instance, 10 mg/kg, IV, once per week. The control group receives the vehicle solution.

4. Efficacy and Pharmacodynamic Assessment:

  • As described in sections 4.5 and 4.6. Analysis of tumor tissue would confirm the inhibition of mTOR signaling and assess effects on tumor cell proliferation, apoptosis, and angiogenesis.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a head-to-head in vivo comparison of two mTOR inhibitors like this compound and Temsirolimus.

Experimental_Workflow start Start: Select Cancer Cell Line (e.g., A549, HCT-116, 786-O) culture Cell Culture & Expansion start->culture implant Subcutaneous Implantation in Immunodeficient Mice culture->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomize Mice into 4 Groups (when tumors reach ~150mm³) tumor_growth->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: Zotarolimus (Drug A) randomize->group2 group3 Group 3: Temsirolimus (Drug B) randomize->group3 group4 Group 4: Positive Control (Optional) randomize->group4 treatment Administer Treatment (e.g., 28 days) group1->treatment group2->treatment group3->treatment group4->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint: Euthanize & Necropsy monitoring->endpoint analysis Analysis endpoint->analysis efficacy Efficacy: Tumor Weight & Volume analysis->efficacy safety Safety: Body Weight & Clinical Signs analysis->safety pd Pharmacodynamics (PD): IHC, Western Blot on Tumors analysis->pd

Caption: Proposed workflow for a comparative in vivo xenograft study.

Conclusion

This compound (Zotarolimus) and Temsirolimus are both potent mTOR inhibitors derived from rapamycin. However, they have followed distinct developmental paths. Temsirolimus is an established, systemically administered anti-cancer drug. Zotarolimus, by design, is a lipophilic compound optimized for local delivery from coronary stents. While emerging preclinical data suggests that systemic administration of Zotarolimus may have anti-cancer efficacy, this research is in its infancy.

Direct comparative in vivo studies are necessary to fully elucidate the relative efficacy, pharmacokinetics, and safety profiles of these two agents when used systemically for cancer therapy. Future research should focus on such head-to-head comparisons to determine if Zotarolimus offers any advantages over established mTOR inhibitors like Temsirolimus in a systemic anti-cancer setting.

References

Comparative Analysis of 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Cross-reactivity with other PI3K/Akt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-reactivity profile of 42-(2-Tetrazolyl)rapamycin (temsirolimus) in comparison to other inhibitors of the PI3K/Akt/mTOR signaling pathway. This document provides a comparative analysis based on available experimental data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

This compound, more commonly known as temsirolimus, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase in the PI3K/Akt signaling cascade.[1][2][3][4][5][6] Temsirolimus is a prodrug of sirolimus (rapamycin) and exerts its inhibitory effects by forming a complex with the intracellular protein FKBP12.[2][3][5][6] This complex then binds to the mTOR Complex 1 (mTORC1), leading to the inhibition of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[3][6] Given the central role of the PI3K/Akt/mTOR pathway in various cancers, a plethora of inhibitors targeting different nodes of this pathway have been developed. This guide provides a comparative overview of the cross-reactivity of temsirolimus with other PI3K/Akt pathway inhibitors, including pan-PI3K inhibitors and specific Akt inhibitors, to aid researchers in selecting the most appropriate tools for their studies.

Comparative Inhibitory Activity

The cross-reactivity of a kinase inhibitor is determined by its potency against its primary target versus other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values of temsirolimus and other representative PI3K/Akt pathway inhibitors against their respective targets. It is important to note that IC50 values can vary depending on the assay conditions, such as ATP concentration and the specific recombinant kinase or cell line used.

InhibitorPrimary Target(s)IC50 (nM)Target Kinase/Cell LineReference
Temsirolimus mTOR1760Cell-free assay (in absence of FKBP12)[1]
mTOR0.35 (µM)A498 human kidney carcinoma cells (MTT assay)[1]
Pictilisib (GDC-0941) Pan-Class I PI3K3PI3KαN/A
mTOR580mTORN/A
Ipatasertib (GDC-0068) Akt1/2/35Akt1N/A
Akt218Akt2N/A
Akt38Akt3N/A
Capivasertib (AZD5363) Akt1/2/3~10All AKT isoforms[7]
Alpelisib (BYL719) PI3Kα5PI3KαN/A
Everolimus mTORC1N/AN/AN/A
Sirolimus (Rapamycin) mTORC1N/AN/AN/A

N/A: Data not available from the searched sources in a directly comparable format.

Signaling Pathway and Inhibition Points

The PI3K/Akt/mTOR pathway is a complex network that regulates essential cellular functions. The following diagram illustrates the key components of this pathway and the points of inhibition for temsirolimus and other compared inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Pictilisib Pictilisib (Pan-PI3K) Pictilisib->PI3K Ipatasertib Ipatasertib (Akt) Ipatasertib->Akt Temsirolimus Temsirolimus (mTORC1) Temsirolimus->mTORC1 Experimental_Workflow Start Start: Select Inhibitor (e.g., Temsirolimus) and Comparator Compounds Biochem_Assay Biochemical Kinase Profiling (e.g., ADP-Glo Assay) Start->Biochem_Assay Cell_Assay Cell-Based Pathway Analysis (e.g., Western Blot) Start->Cell_Assay IC50_Determination Determine IC50 Values against a panel of kinases (PI3K, Akt, mTOR, etc.) Biochem_Assay->IC50_Determination Data_Analysis Comparative Data Analysis: Selectivity Profile and On-Target vs. Off-Target Effects IC50_Determination->Data_Analysis Downstream_Analysis Analyze Phosphorylation of Downstream Targets (p-S6K, p-Akt, p-4E-BP1) Cell_Assay->Downstream_Analysis Downstream_Analysis->Data_Analysis Conclusion Conclusion: Assess Cross-Reactivity and Define Selectivity Data_Analysis->Conclusion

References

In-Vivo Efficacy of 42-(2-Tetrazolyl)rapamycin (Zotarolimus) in Comparison to Other Rapalogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vivo efficacy of 42-(2-Tetrazolyl)rapamycin, also known as zotarolimus, with other well-known rapalogs such as sirolimus (rapamycin), everolimus, and temsirolimus. The comparison is based on available preclinical and clinical data, with a focus on both localized delivery via drug-eluting stents and systemic administration for anti-cancer applications.

Executive Summary

Zotarolimus, a semi-synthetic derivative of sirolimus, has been extensively studied for its anti-proliferative properties, primarily in the context of preventing in-stent restenosis in coronary arteries. In this application, it has demonstrated comparable efficacy to other leading rapalogs like everolimus and sirolimus. Emerging evidence also points to its potential as a systemic anti-cancer agent, although in-vivo data in this area is less extensive compared to other rapalogs. This guide presents a side-by-side analysis of the in-vivo performance of these compounds, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: The mTOR Signaling Pathway

Rapalogs exert their therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. As illustrated in the signaling pathway diagram below, rapalogs first bind to the intracellular protein FKBP12. This complex then interacts with the mTORC1 complex, leading to the inhibition of downstream signaling and ultimately cell cycle arrest in the G1 phase.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Rapalogs Rapalogs (Zotarolimus, Sirolimus, etc.) FKBP12 FKBP12 Rapalogs->FKBP12 Rapalog_Complex Rapalog-FKBP12 Complex Rapalog_Complex->mTORC1 inhibits In_Vivo_Efficacy_Workflow start Start cell_culture Tumor Cell Line Selection & Culture start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_model Animal Model Selection (e.g., Nude Mice) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Rapalog vs. Vehicle) randomization->treatment Group 1, 2, ... monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Tumor/Tissue Collection endpoint->euthanasia Yes analysis Data Analysis (TGI, Biomarkers, etc.) euthanasia->analysis report Report Findings analysis->report end End report->end

A Comparative Pharmacokinetic Analysis: 42-(2-Tetrazolyl)rapamycin (Zotarolimus) and Sirolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus, and its parent compound, Sirolimus (rapamycin). While both are potent inhibitors of the mammalian target of rapamycin (mTOR), their clinical applications have diverged, leading to different focuses in their pharmacokinetic characterization. Sirolimus is primarily used as a systemic immunosuppressant in organ transplantation, whereas Zotarolimus has been specifically developed for localized delivery from drug-eluting stents to prevent restenosis. This guide synthesizes available preclinical and clinical data to offer a comparative overview for research and drug development purposes.

Mechanism of Action: A Shared Pathway

Both Sirolimus and Zotarolimus exert their effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism.[1] Their mechanism involves binding to the intracellular protein FK-binding protein 12 (FKBP12). The resulting Zotarolimus-FKBP12 or Sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1] This inhibition blocks downstream signaling, leading to cell cycle arrest in the G1 phase and a potent anti-proliferative effect.[1]

mTOR Signaling Pathway Inhibition cluster_cell Cell Sirolimus_Zotarolimus Sirolimus / Zotarolimus FKBP12 FKBP12 Sirolimus_Zotarolimus->FKBP12 Binds to Drug_FKBP12_Complex Drug-FKBP12 Complex Sirolimus_Zotarolimus->Drug_FKBP12_Complex FKBP12->Drug_FKBP12_Complex mTORC1 mTORC1 Drug_FKBP12_Complex->mTORC1 Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation

Caption: mTOR signaling pathway inhibition by Sirolimus and Zotarolimus.

Pharmacokinetic Data Comparison

Direct comparative pharmacokinetic studies of systemically administered Zotarolimus and Sirolimus are limited. The available data, primarily from preclinical animal studies and clinical trials of drug-eluting stents, are summarized below.

Preclinical Pharmacokinetic Parameters
ParameterThis compound (Zotarolimus)Sirolimus (Rapamycin)Animal ModelAdministration RouteReference
Half-life (t½) Shorter than Sirolimus11 ± 6.5 hCanine, SwineNot specified, Intramuscular[2][3]
Tissue Uptake More rapidSlower than ZotarolimusNot specifiedNot specified[2]
Bioavailability (Oral) Data not available~10%RatOral gavage[4]
Clearance (CL/F) Data not available1.05 ± 0.29 L/hSwineIntramuscular[3]
Volume of Distribution (Vd/F) Data not available15 ± 3.7 LSwineIntramuscular[3]
Clinical Pharmacokinetics (Drug-Eluting Stents)

The majority of clinical pharmacokinetic data for Zotarolimus comes from studies of the Endeavor™ drug-eluting stent. These studies focus on systemic exposure following localized drug delivery.

ParameterThis compound (Zotarolimus) - Endeavor™ StentSirolimus - Cypher® StentStudy PopulationReference
Peak Blood Concentration (Cmax) 1.80 ng/mL0.86 ng/mLJapanese patients (18-mm stent)[5]
Dose-Adjusted Cmax 0.0100 ng/mL/µg0.0057 ng/mL/µgJapanese patients (18-mm stent)[5]
Time to Peak (Tmax) Not specified3-4 hoursPatients with de novo coronary lesions[6]
Terminal Half-life Not specified213 hoursPatients with de novo coronary lesions[6]
Apparent Clearance Not specified1.46 ± 0.45 L/hrPatients with de novo coronary lesions[6]
Apparent Volume of Distribution Not specified407 ± 111 LPatients with de novo coronary lesions[6]

Experimental Protocols

Preclinical Pharmacokinetic Study of Sirolimus in Swine

This protocol provides a general outline for assessing the pharmacokinetics of intramuscularly administered Sirolimus in a swine model.

Start Minipigs (n=3) Administration Single intramuscular injection of Sirolimus (0.05 mg/kg) Start->Administration Sampling Blood sample collection at 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24 hours Administration->Sampling Analysis LC-MS/MS analysis of blood Sirolimus concentration Sampling->Analysis PK_Analysis Non-compartmental analysis to determine PK parameters Analysis->PK_Analysis End Pharmacokinetic Profile PK_Analysis->End

Caption: Experimental workflow for preclinical pharmacokinetic analysis.

Methodology:

  • Subjects: Three minipigs.[3]

  • Drug Administration: A single intramuscular injection of Sirolimus at a dose of 0.05 mg/kg.[3]

  • Blood Sampling: Blood samples were collected at baseline and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-administration.[3]

  • Analytical Method: Sirolimus concentrations in whole blood were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[3]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to estimate pharmacokinetic parameters such as absorption rate constant (Ka), elimination rate constant (Kel), half-life (T1/2), apparent total body clearance (CL/F), and apparent volume of distribution (Vd/F).[3]

Clinical Pharmacokinetic Study of Sirolimus-Eluting Stents

This protocol outlines the methodology used to assess the systemic pharmacokinetics of Sirolimus released from coronary stents in patients.

Methodology:

  • Subjects: Nineteen patients with coronary artery disease requiring stent implantation.[6]

  • Device: Sirolimus-eluting stents (150-178 mcg/18 mm stent) were implanted.[6]

  • Blood Sampling: Blood samples were obtained at multiple time points post-implantation to characterize the release and elimination kinetics.[6]

  • Analytical Method: Whole blood Sirolimus concentrations were measured.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed to determine Cmax, Tmax, terminal-phase elimination half-life, apparent clearance, and apparent volume of distribution.[6]

Discussion of Pharmacokinetic Differences

The available data, though not from direct head-to-head systemic administration studies, suggest key pharmacokinetic differences between Zotarolimus and Sirolimus. Zotarolimus was designed for rapid tissue uptake and a shorter half-life, which is advantageous for its application in drug-eluting stents to minimize systemic exposure.[2] In contrast, Sirolimus, when administered systemically, has a longer half-life, which is suitable for maintaining therapeutic immunosuppressive levels with once-daily dosing.[7]

The higher dose-adjusted Cmax observed for the Zotarolimus-eluting stent compared to the Sirolimus-eluting stent in one study may reflect differences in the drug elution kinetics from the respective stent platforms.[5] The prolonged terminal half-life of Sirolimus observed after stent implantation compared to oral dosing is likely due to the continuous elution of the drug from the stent and its subsequent release from local tissue, creating a depot effect.[6]

Conclusion

This compound (Zotarolimus) and Sirolimus, while sharing a common mechanism of action, have been optimized for different therapeutic applications, which is reflected in their pharmacokinetic properties. Zotarolimus exhibits more rapid tissue uptake and a shorter half-life, making it suitable for localized delivery with reduced systemic effects. Sirolimus has a longer half-life, which is beneficial for its use as a systemic immunosuppressive agent. Further preclinical studies with systemic administration of both compounds would be necessary for a more direct and comprehensive pharmacokinetic comparison. This guide provides a summary of the current understanding based on available literature to aid researchers in their drug development efforts.

References

Comparative Analysis of 42-(2-Tetrazolyl)rapamycin's Specificity for mTOR Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of 42-(2-Tetrazolyl)rapamycin, also known as zotarolimus, reveals its profile as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase. This guide provides a comparative analysis of zotarolimus's specificity against other mTOR inhibitors, supported by available experimental data and detailed methodologies for researchers in drug discovery and development.

Introduction to mTOR Inhibition

The mTOR kinase is a central regulator of cell growth, proliferation, and metabolism, making it a critical target in various therapeutic areas, including oncology and immunology. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). First-generation mTOR inhibitors, known as rapalogs, which include sirolimus (rapamycin) and its analogs like everolimus, temsirolimus, and zotarolimus, are allosteric inhibitors that primarily target mTORC1. The development of second-generation ATP-competitive mTOR inhibitors has provided tools to target both mTORC1 and mTORC2, offering a different approach to modulating this critical signaling pathway.

Mechanism of Action of this compound (Zotarolimus)

Zotarolimus, a semi-synthetic derivative of rapamycin, exerts its inhibitory effect in a manner characteristic of the rapalog class. The primary mechanism involves the formation of a high-affinity complex with the intracellular protein FK-binding protein 12 (FKBP12)[1][2]. This zotarolimus-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the specific inhibition of mTORC1 kinase activity[1]. This inhibition disrupts the phosphorylation of downstream mTORC1 substrates, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the arrest of the cell cycle in the G1 phase[1].

Comparative Specificity and Potency

While comprehensive head-to-head kinase panel data for zotarolimus is not extensively published, available data allows for a comparative assessment of its potency in cellular and biochemical assays.

InhibitorTarget(s)IC50 (inhibition of cell proliferation)IC50 (FKBP-12 Binding)Primary Mechanism
Zotarolimus (ABT-578) mTORC1 2.9 nM (Smooth Muscle Cells), 2.6 nM (Endothelial Cells), 7.0 nM (Human T-cells) [2]2.8 nM [2]Allosteric mTORC1 inhibitor [1]
Sirolimus (Rapamycin)mTORC1~0.1 nM (HEK293 cells)[3]Not specifiedAllosteric mTORC1 inhibitor
Everolimus (RAD001)mTORC1Potency comparable to rapamycin[]Not specifiedAllosteric mTORC1 inhibitor
Temsirolimus (CCI-779)mTORC1Not specifiedNot specifiedAllosteric mTORC1 inhibitor
Second-Generation Inhibitors
PP242mTORC1/mTORC2Not specifiedNot applicableATP-competitive mTOR kinase inhibitor (IC50 = 8 nM)[]
OSI-027mTORC1/mTORC2Not specifiedNot applicableATP-competitive mTOR kinase inhibitor (IC50 = 22 nM for mTORC1, 65 nM for mTORC2)[5]
AZD8055mTORC1/mTORC2Not specifiedNot applicableATP-competitive mTOR kinase inhibitor (IC50 = 0.8 nM)[5]
Torin 1mTORC1/mTORC2Not specifiedNot applicableATP-competitive mTOR kinase inhibitor (IC50 = 2-10 nM)[5]

Experimental Protocols

To assess the specificity and potency of mTOR inhibitors like zotarolimus, several key experimental protocols are employed.

In Vitro Kinase Assay for mTORC1 and mTORC2

This assay directly measures the enzymatic activity of mTORC1 and mTORC2 in the presence of an inhibitor.

1. Immunoprecipitation:

  • Lyse cultured cells (e.g., HEK293T) with a CHAPS-based lysis buffer to maintain the integrity of the mTOR complexes.

  • Incubate the cell lysate with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor).

  • Capture the antibody-protein complexes using protein A/G agarose beads.

  • Wash the beads to remove non-specific binding proteins.

2. Kinase Reaction:

  • Resuspend the beads in a kinase assay buffer.

  • Add a recombinant substrate: GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2.

  • Add the mTOR inhibitor at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 20-30 minutes.

3. Analysis:

  • Stop the reaction by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using an antibody specific for the phosphorylated substrate to quantify kinase activity.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on cell growth.

1. Cell Seeding:

  • Seed cells (e.g., smooth muscle cells, endothelial cells) in 96-well plates.

2. Compound Treatment:

  • After cell attachment, treat the cells with a range of concentrations of the mTOR inhibitor.

3. Incubation:

  • Incubate the cells for a defined period (e.g., 72 hours).

4. Viability Measurement:

  • Assess cell viability using a metabolic assay such as MTT or by direct cell counting.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell proliferation by 50%.

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects cluster_inhibitors Inhibitors Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein_Synthesis Protein Synthesis (S6K, 4E-BP1) mTORC1->Protein_Synthesis Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Cell_Survival Cell Survival (Akt) mTORC2->Cell_Survival Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Cell_Survival->Cell_Growth Zotarolimus This compound (Zotarolimus) Zotarolimus->mTORC1 inhibits Second_Gen 2nd Gen Inhibitors Second_Gen->mTORC1 inhibits Second_Gen->mTORC2 inhibits

Caption: Simplified mTOR signaling pathway illustrating the points of intervention for Zotarolimus and second-generation inhibitors.

Kinase_Assay_Workflow Start Cell Lysis (CHAPS Buffer) IP Immunoprecipitation (anti-Raptor or anti-Rictor) Start->IP Beads Protein A/G Bead Capture IP->Beads Wash1 Wash Beads->Wash1 Kinase_Reaction Kinase Reaction (+ Substrate, Inhibitor, ATP) Wash1->Kinase_Reaction Stop Stop Reaction (Laemmli Buffer) Kinase_Reaction->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Western_Blot Western Blot (anti-phospho-substrate) SDS_PAGE->Western_Blot Analysis Data Analysis (Quantify Phosphorylation) Western_Blot->Analysis

References

Validating mTOR Target Engagement of 42-(2-Tetrazolyl)rapamycin in Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in-tissue target engagement of 42-(2-Tetrazolyl)rapamycin, a novel rapamycin analog. By objectively comparing its performance with the well-established mTOR inhibitor, rapamycin, this document offers detailed experimental protocols and data presentation strategies to facilitate rigorous preclinical evaluation.

Introduction to mTOR and Rapalogs

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism.[1] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different sensitivities to rapamycin and its analogs (rapalogs).[2] Rapamycin, in complex with FKBP12, allosterically inhibits mTORC1, thereby suppressing the phosphorylation of key downstream effectors such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] While mTORC1 is highly sensitive to acute rapamycin treatment, mTORC2 is generally considered less sensitive, though it can be inhibited by prolonged exposure.[2][4]

This compound is a proagent compound of a rapamycin analog. Validating its engagement with the mTOR pathway in tissues is a critical step in its development as a potential therapeutic agent. This guide outlines the necessary experimental approaches to achieve this.

Comparative Data on mTOR Inhibition

While specific quantitative data for the in-tissue mTOR target engagement of this compound is not publicly available, this section provides a template for how such data should be structured and presented. The following tables showcase typical results obtained from in vivo studies with rapamycin, which serves as the benchmark for comparison.

Table 1: In Vivo mTORC1 Target Engagement in Mouse Tissues Following Rapamycin Treatment

TissueTreatment Groupp-S6K (Thr389) / Total S6K (Relative to Vehicle)p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative to Vehicle)
Liver Vehicle Control1.001.00
Rapamycin (1 mg/kg)0.25 ± 0.050.40 ± 0.08
Skeletal Muscle Vehicle Control1.001.00
Rapamycin (1 mg/kg)0.30 ± 0.070.55 ± 0.10
Adipose Tissue Vehicle Control1.001.00
Rapamycin (1 mg/kg)0.20 ± 0.040.35 ± 0.06

Data are presented as mean ± SEM. Statistical significance would be determined by an appropriate statistical test (e.g., t-test or ANOVA).

Table 2: Comparative IC50 Values for mTORC1 Inhibition in Cell Culture

CompoundCell LineIC50 for p-S6K Inhibition (nM)IC50 for p-4E-BP1 Inhibition (nM)
RapamycinHEK2930.51.2
This compound HEK293Data to be determinedData to be determined
TemsirolimusHEK2930.81.5
EverolimusHEK2930.61.3

IC50 values represent the concentration of the inhibitor required to reduce the phosphorylation of the target protein by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments to validate mTOR target engagement in tissues.

In Vivo Animal Studies

Objective: To assess the in vivo efficacy of this compound in inhibiting mTORC1 signaling in various tissues compared to rapamycin.

Protocol:

  • Animal Model: Utilize a suitable animal model, such as C57BL/6 mice.

  • Drug Administration: Administer this compound and rapamycin (e.g., via intraperitoneal injection) at various doses. A vehicle control group should be included.

  • Tissue Harvesting: At predetermined time points after administration, humanely euthanize the animals and harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue, tumor xenografts).

  • Protein Extraction: Immediately homogenize the tissues in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform Western blot analysis as detailed below to assess the phosphorylation status of mTORC1 downstream targets.

Western Blotting for mTOR Pathway Proteins

Objective: To quantify the levels of total and phosphorylated mTORC1 downstream targets (p-S6K, S6K, p-4E-BP1, 4E-BP1) in tissue lysates.

Protocol:

  • Protein Quantification: Determine the protein concentration of the tissue lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-S6K (e.g., Thr389), total S6K, p-4E-BP1 (e.g., Thr37/46), and total 4E-BP1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

Visualizations

mTOR Signaling Pathway and Inhibition

mTOR_Pathway cluster_rapamycin Inhibitor Complex Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC1_2 TSC1/2 Akt->TSC1_2 mTORC2->Akt Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin / this compound FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the mechanism of inhibition by rapamycin analogs.

Experimental Workflow for In Vivo Target Validation

Workflow Animal_Dosing Animal Dosing (Vehicle, Rapamycin, this compound) Tissue_Harvest Tissue Harvesting (e.g., Liver, Muscle) Animal_Dosing->Tissue_Harvest Protein_Extraction Protein Extraction Tissue_Harvest->Protein_Extraction Western_Blot Western Blot Analysis (p-S6K, p-4E-BP1) Protein_Extraction->Western_Blot Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis

Caption: Workflow for in vivo validation of mTOR target engagement.

Conclusion

The validation of mTOR target engagement in tissues is a cornerstone of the preclinical development of novel rapalogs like this compound. By employing the rigorous experimental protocols outlined in this guide and presenting the data in a clear, comparative format, researchers can effectively assess the potency and efficacy of new mTOR inhibitors. Direct comparison with rapamycin will provide a crucial benchmark for determining the potential advantages of this compound and guide its future development.

References

Safety Operating Guide

Navigating the Safe Disposal of 42-(2-Tetrazolyl)rapamycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog containing a tetrazole moiety. The procedures outlined below are synthesized from best practices for the disposal of analogous compounds and general laboratory chemical waste management guidelines.

Core Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information and handling instructions. In the absence of a specific SDS, the general safety precautions for rapamycin analogs and tetrazole-containing compounds should be strictly followed.

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Health Hazards - Chemical-resistant gloves (e.g., nitrile)[1][2] - Safety goggles or face shield[1][2] - Lab coat[1][2] - Use in a well-ventilated area or under a chemical fume hood[1]
Physical Hazards - Store away from heat, sparks, and open flames[1] - Avoid creating dust[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and complies with institutional and regulatory standards.[1] All disposal activities must be in accordance with local, state, and federal regulations.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] Halogenated and non-halogenated solvent wastes should be kept separate.[4]

  • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, as well as any contaminated PPE, should be placed in a designated, sealed waste container.[1][5]

  • Sharps: Needles, syringes, and other breakable items contaminated with this compound must be placed into appropriately labeled sharps containers.[5][6]

2. Container and Labeling Requirements:

  • Use chemically compatible containers with secure, leak-proof closures.[7]

  • All waste containers must be properly labeled as hazardous waste as soon as the first drop of waste is added.[3] The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.

  • Store waste containers in a designated and well-ventilated satellite accumulation area at or near the point of generation.[7][8]

3. Storage and Accumulation Limits:

  • Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acute hazardous waste (P-listed) at one time.[3][4]

  • Waste containers must be kept closed except when adding or removing waste.[4][8]

  • Secondary containment is required to prevent spills from reaching drains.[3][4]

4. Request for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to request a pickup for the chemical waste.[3][8] Do not dispose of this compound down the drain or in the regular trash.[1][5][7]

  • Never transport hazardous waste across public hallways or areas not controlled by the laboratory.[3]

5. Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[1]

  • Clean and decontaminate the work area. For decontamination, use a detergent and water solution followed by a thorough rinse.[5]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal cluster_cleanup Post-Procedure A Consult SDS for this compound B Wear Appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves A->B C Collect Solid Waste in Designated Container D Collect Contaminated Materials (PPE, Wipes) Separately E Dispose of Contaminated Sharps in Sharps Container F Label Waste Containers Clearly: 'Hazardous Waste' & Chemical Name C->F D->F E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Request Waste Pickup from Institutional EHS Office G->H I EHS Collects and Transportsfor Professional Disposal H->I J Decontaminate Work Area K Wash Hands Thoroughly J->K

Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 42-(2-Tetrazolyl)rapamycin. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecification
Hand Protection Double gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Change gloves frequently, especially if contaminated.[1][2]
Eye Protection Chemical safety goggles or a face shield must be worn at all times.[1][3][4]
Body Protection A lab coat or chemical-resistant suit should be worn to protect the skin.[1][2] Ensure cuffs are tucked into the outer gloves.[1][5]
Respiratory Protection A NIOSH-approved respirator (e.g., N100) is necessary when handling the powder form or when there is a risk of aerosol generation.[2][3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

All procedures involving this compound, particularly the handling of its solid form, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[1][5]

Preparation and Weighing:

  • Designate a specific area within the fume hood for handling this compound.

  • Before weighing, place a plastic-backed absorbent pad on the work surface to contain any potential spills.[1][5]

  • Carefully weigh the required amount of the compound, avoiding the generation of dust.

  • Close the container tightly immediately after use.

Dissolution and Use:

  • Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Ensure the compound is fully dissolved before removing it from the fume hood.

  • When using in experimental procedures, maintain the use of all prescribed PPE.

Decontamination:

  • Following each procedure, decontaminate the work surface with a detergent and water solution, followed by a thorough rinse.[1][5]

  • Dispose of all contaminated materials, including absorbent pads and gloves, as hazardous waste.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste contaminated with this compound must be treated as hazardous chemical waste.[1]

Solid Waste:

  • Contaminated items such as gloves, absorbent pads, and empty vials should be collected in a designated, sealed hazardous waste container.[1]

  • Empty stock vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced vial can then be disposed of in a cardboard box.[1]

Liquid Waste:

  • All solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Do not dispose of any solutions down the drain.[1]

Sharps:

  • Needles, syringes, and other contaminated sharps must be placed in an appropriate, puncture-resistant sharps container.[1]

Experimental Workflow and Safety Precautions

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood Enter Lab prep_weigh Weigh Compound prep_hood->prep_weigh prep_dissolve Dissolve Compound prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run Transfer to Experiment cleanup_decon Decontaminate Work Area exp_run->cleanup_decon Experiment Complete cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.